(E)-4-(dimethylamino)but-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGIYLMMAABTHC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149586-32-3 | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-4-(dimethylamino)but-2-enoic Acid: Chemical Properties and Synthetic Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (E)-4-(dimethylamino)but-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this molecule as a key building block in the synthesis of pharmacologically active compounds, most notably as a precursor to irreversible epidermal growth factor receptor (EGFR) inhibitors.
Chemical Properties
This compound, and its more commonly utilized hydrochloride salt, possess a unique combination of functional groups that make them versatile reagents in organic synthesis. The presence of a tertiary amine, a carboxylic acid, and an α,β-unsaturated system allows for a wide range of chemical transformations.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [][2] |
| Molecular Weight | 129.16 g/mol | [][2] |
| Physical Form | Solid | [3][4] |
| CAS Number | 149586-32-3 | [][3][4] |
| IUPAC Name | This compound | [] |
| Synonyms | (2E)-4-(dimethylamino)-2-butenoic acid, 4-Dimethylaminocrotonic acid | [][3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Refrigerator | [3][4] |
Table 2: Properties of this compound hydrochloride
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Melting Point | 157-162 °C | [6] |
| Physical State (20°C) | Solid | [7] |
| CAS Number | 848133-35-7, 1130155-48-4 | [7][8] |
| Purity (HPLC) | >98.0% | [7] |
| Storage Conditions | Room temperature, under inert gas, in a cool and dark place (<15°C recommended) | [7] |
Reactivity
This compound is a versatile molecule capable of undergoing several types of chemical reactions:
-
Nucleophilic additions, esterifications, and amide formations at the carboxylic acid group.[6]
-
Michael additions and cycloaddition reactions at the α,β-unsaturated system.[6]
-
The tertiary amine imparts basicity and nucleophilicity.[6]
-
It can also undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives, reduction to its corresponding alcohols or amines, and substitution of the dimethylamino group.
Experimental Protocols
The following section details a representative synthetic protocol for this compound, as adapted from patent literature. This process involves a multi-step synthesis starting from but-2-enoic acid.
Synthesis of this compound
This synthesis involves three main steps: silylation of but-2-enoic acid, bromination, and subsequent reaction with dimethylamine.
Step 1: Synthesis of Trimethylsilyl Crotonate
-
Reaction: But-2-enoic acid is reacted with chlorotrimethylsilane.
-
Procedure: To a solution of but-2-enoic acid in a suitable aprotic solvent (e.g., dichloromethane), add chlorotrimethylsilane dropwise at 0 °C. The reaction is typically stirred for several hours at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). The resulting trimethylsilyl crotonate is then isolated.
Step 2: Synthesis of Trimethylsilyl-4-bromocrotonate
-
Reaction: Trimethylsilyl crotonate is brominated using a suitable brominating agent.
-
Procedure: The trimethylsilyl crotonate from the previous step is dissolved in an appropriate solvent (e.g., carbon tetrachloride). A brominating agent, such as N-bromosuccinimide (NBS), is added along with a radical initiator (e.g., benzoyl peroxide). The mixture is heated under reflux until the reaction is complete. The product, trimethylsilyl-4-bromocrotonate, is then purified.
Step 3: Synthesis of this compound
-
Reaction: Trimethylsilyl-4-bromocrotonate is reacted with dimethylamine.[9]
-
Procedure: The trimethylsilyl-4-bromocrotonate is dissolved in a suitable solvent and cooled. An excess of dimethylamine (either as a gas or a solution in a solvent like THF) is then added. The reaction mixture is stirred, allowing the nucleophilic substitution to occur. Upon completion, the reaction is worked up to isolate the final product, this compound.[9]
Biological Significance and Signaling Pathways
This compound is a crucial intermediate in the synthesis of several irreversible EGFR tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib. These drugs are used in the treatment of certain types of cancer, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.
Role in Afatinib Synthesis
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). The this compound moiety provides the reactive group that allows afatinib to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival.
EGFR Signaling Pathway Inhibition by Afatinib
The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and signaling molecules, activating downstream pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.
Afatinib, synthesized using this compound, blocks these signaling cascades by irreversibly inhibiting the kinase activity of EGFR.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its chemical properties allow for its use as a versatile building block in the construction of complex molecules, most notably as a key component of irreversible EGFR inhibitors like afatinib. A thorough understanding of its synthesis and reactivity is essential for researchers and professionals working in the field of drug discovery and development, particularly in the area of oncology.
References
- 2. (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | 149586-32-3 [sigmaaldrich.com]
- 5. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound (Hydrochloride) | 1130155-48-4 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
Spectroscopic Data of (E)-4-(dimethylamino)but-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-(dimethylamino)but-2-enoic acid (CAS RN: 149586-32-3), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures.
Chemical Structure and Physicochemical Properties
This compound is an α,β-unsaturated carboxylic acid containing a tertiary amine. The "(E)" designation indicates that the higher-priority groups on the C2-C3 double bond are on opposite sides.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | (E)-4-(dimethylamino)crotonic acid | --INVALID-LINK-- |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are derived from spectroscopic correlation tables and computational predictions.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 10-12 | Singlet (broad) | 1H | -COOH |
| ~ 6.8 - 7.2 | Doublet of Triplets | 1H | H-3 |
| ~ 5.8 - 6.1 | Doublet | 1H | H-2 |
| ~ 3.1 - 3.3 | Doublet | 2H | H-4 (-CH₂-) |
| ~ 2.3 - 2.5 | Singlet | 6H | -N(CH₃)₂ |
Note: The exact chemical shifts and coupling constants can vary based on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 - 175 | C-1 (-COOH) |
| ~ 140 - 145 | C-3 |
| ~ 120 - 125 | C-2 |
| ~ 55 - 60 | C-4 (-CH₂-) |
| ~ 45 - 50 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2900-3000 | Medium | C-H stretch (Alkyl) |
| 1680-1710 | Strong | C=O stretch (α,β-unsaturated Carboxylic Acid) |
| 1640-1680 | Medium | C=C stretch (Alkene) |
| ~960-980 | Strong | C-H bend (trans-Alkene, out-of-plane) |
| 1000-1250 | Medium | C-N stretch (Amine) |
Mass Spectrometry (MS)
The expected mass spectrum would be obtained using a soft ionization technique such as Electrospray Ionization (ESI) to preserve the molecular ion.
| m/z | Ion | Notes |
| 130.086 | [M+H]⁺ | Protonated molecule; expected as the base peak in positive ion mode. |
| 152.068 | [M+Na]⁺ | Sodium adduct; commonly observed. |
| 128.071 | [M-H]⁻ | Deprotonated molecule; expected in negative ion mode. |
| 84.04 | [M-COOH]⁺ | Fragmentation via loss of the carboxyl group. |
| 58.06 | [C₃H₈N]⁺ | Fragmentation via cleavage of the C3-C4 bond (α-cleavage to the amine). |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum, presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
-
For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 130.086) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass measurements to confirm the elemental composition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound like this compound.
A Predictive ¹H and ¹³C NMR Analysis of (E)-4-(dimethylamino)but-2-enoic acid: A Technical Guide
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-4-(dimethylamino)but-2-enoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast chemical shifts and coupling constants. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of the expected spectral characteristics and providing detailed protocols for empirical data acquisition.
Predicted NMR Data
The anticipated ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-1 | ~10-12 | Broad Singlet | - | Carboxylic Acid Proton |
| H-2 | ~5.8 - 6.2 | Doublet of Triplets | JH2-H3 ≈ 15 Hz, JH2-H4 ≈ 1-2 Hz | Olefinic Proton |
| H-3 | ~6.8 - 7.2 | Doublet of Triplets | JH3-H2 ≈ 15 Hz, JH3-H4 ≈ 4-5 Hz | Olefinic Proton |
| H-4 | ~3.1 - 3.4 | Doublet of Doublets | JH4-H3 ≈ 4-5 Hz, JH4-H2 ≈ 1-2 Hz | Methylene Protons |
| H-5 | ~2.2 - 2.4 | Singlet | - | N-Methyl Protons |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~170 - 175 | Carboxylic Acid Carbonyl |
| C-2 | ~120 - 125 | Olefinic Carbon |
| C-3 | ~140 - 145 | Olefinic Carbon |
| C-4 | ~55 - 60 | Methylene Carbon |
| C-5 | ~45 - 50 | N-Methyl Carbons |
Experimental Protocols
The following protocols provide a general framework for the synthesis and NMR analysis of this compound.
Synthesis
A plausible synthetic route to this compound involves the reaction of an appropriate amine with an activated derivative of (E)-but-2-enedioic acid (fumaric acid).
Materials:
-
Fumaric acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (2M solution in THF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend fumaric acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to yield the acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of dimethylamine in THF dropwise. Stir the reaction mixture at room temperature for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
NMR Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, D₂O)[1][2]
-
Tetramethylsilane (TMS) as an internal standard[3]
-
NMR tube (5 mm diameter)[4]
-
Pasteur pipette and cotton wool
Procedure:
-
Weigh the desired amount of the purified compound directly into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[1][2]
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the NMR analysis workflow and the predicted structural correlations.
General NMR Analysis Workflow
Caption: Workflow for NMR analysis of a synthesized compound.
Predicted 2D NMR Correlations
Caption: Predicted key COSY and HMBC correlations.
References
An In-depth Technical Guide to the FT-IR Spectrum of (E)-4-(dimethylamino)but-2-enoic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (E)-4-(dimethylamino)but-2-enoic acid. This compound is a key intermediate in the synthesis of several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in drug development processes.
This compound is an α,β-unsaturated carboxylic acid containing a tertiary amine.[1][2] Its structure combines several functional groups—a carboxylic acid, a carbon-carbon double bond in the (E) configuration, and a dimethylamino group—each contributing distinct absorption bands to its infrared spectrum.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound can be interpreted by analyzing the characteristic vibrational frequencies of its constituent functional groups. The presence of conjugation and intramolecular interactions will influence the precise position of these absorption bands. The expected quantitative data is summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment | Notes |
| 3300–2500 | Broad, Strong | O-H Stretch | Carboxylic Acid | This very broad band, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4][5] It will likely overlap with C-H stretching vibrations. |
| 3000–2850 | Medium, Sharp | C-H Stretch | Aliphatic (N-CH₃, -CH₂-) | These peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.[6] |
| ~3050 | Medium | =C-H Stretch | Alkene | Stretching vibration of the hydrogen atoms attached to the C=C double bond. |
| 1710–1685 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Carboxylic Acid | The carbonyl stretch is shifted to a lower frequency due to conjugation with the C=C double bond.[4][5][7] |
| 1680–1640 | Medium to Weak | C=C Stretch | Alkene | This peak corresponds to the stretching of the carbon-carbon double bond. Its intensity is variable.[6][8] |
| 1440–1395 | Medium | O-H Bend | Carboxylic Acid | In-plane bending vibration of the O-H group.[3] |
| ~1465 & ~1380 | Medium | C-H Bend | Aliphatic (N-CH₃, -CH₂-) | Scissoring and bending vibrations of the aliphatic C-H bonds. |
| 1320–1210 | Strong | C-O Stretch | Carboxylic Acid | Stretching vibration of the C-O single bond, often coupled with O-H bending.[3] |
| 1250–1020 | Medium to Strong | C-N Stretch | Tertiary Aliphatic Amine | This absorption arises from the stretching of the carbon-nitrogen bonds of the dimethylamino group.[8] |
| 980-960 | Strong | =C-H Bend | (E)-trans Alkene | Out-of-plane bending (wagging) vibration for a trans-disubstituted double bond is typically strong and characteristic. |
| 950–910 | Medium, Broad | O-H Bend | Carboxylic Acid | Out-of-plane bending of the hydrogen-bonded O-H group.[3] |
Experimental Protocol: FT-IR Spectroscopy using KBr Pellet Method
This section details the methodology for acquiring the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis of its functional groups.
Materials and Equipment:
-
This compound (solid, high purity)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.
-
Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed to form a pellet of uniform thickness.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This background spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[9]
-
-
Data Processing:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform data processing steps if necessary, such as baseline correction.
-
Label the significant peaks with their corresponding wavenumbers for analysis and comparison with reference data.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. This compound Research Compound [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of (E)-4-(dimethylamino)but-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation behavior of (E)-4-(dimethylamino)but-2-enoic acid. Due to a lack of specific experimental data in publicly available literature for this exact compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, particularly Collision-Induced Dissociation (CID). The information presented is intended to guide researchers in the analysis and structural elucidation of this and similar molecules.
Introduction
This compound is an α,β-unsaturated carboxylic acid containing a tertiary amino group.[1] Its structure incorporates functional groups that are known to direct fragmentation in predictable ways under mass spectrometry conditions. Understanding these fragmentation patterns is crucial for its identification and characterization in various matrices, a common requirement in drug development and metabolic studies. This guide will focus on the expected fragmentation pathways under Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C6H11NO2[1][2] |
| Molecular Weight | 129.16 g/mol [1][2] |
| Exact Mass | 129.078978594 Da[2] |
| CAS Number | 149586-32-3[1][2] |
Predicted Fragmentation Pathway
Under positive-ion ESI, this compound is expected to be readily protonated, most likely at the nitrogen atom of the dimethylamino group, to form the precursor ion [M+H]+ with a mass-to-charge ratio (m/z) of 130.1. Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), a series of fragmentation events are anticipated, leading to the formation of characteristic product ions.
The primary fragmentation pathways are predicted to involve:
-
Loss of water (H₂O): The protonated carboxylic acid can readily lose a molecule of water, resulting in a fragment ion at m/z 112.1.
-
Loss of carbon dioxide (CO₂): Decarboxylation of the precursor ion can lead to the formation of a fragment at m/z 86.1.
-
Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway for amines.[3] This would result in the formation of a stable iminium ion.
-
Cleavage adjacent to the carbonyl group: The bond between the carbonyl carbon and the adjacent carbon can cleave, leading to the loss of the carboxylic acid group.[3]
A proposed fragmentation pathway is illustrated in the diagram below.
Figure 1. Proposed fragmentation pathway of protonated this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the precursor ion and its major fragment ions. The relative abundances would need to be determined experimentally.
| Ion | Predicted m/z | Proposed Identity |
| [M+H]⁺ | 130.1 | Protonated molecule |
| Fragment 1 | 112.1 | [M+H - H₂O]⁺ |
| Fragment 2 | 86.1 | [M+H - CO₂]⁺ |
| Fragment 3 | 72.1 | [C₄H₁₀N]⁺ (Iminium ion) |
| Fragment 4 | 98.1 | [C₅H₈NO]⁺ |
Experimental Protocols
To experimentally determine the fragmentation pattern of this compound, the following general protocol for ESI-MS/MS analysis can be employed.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for infusion or LC-MS analysis. For positive ion mode, the mobile phase should be slightly acidic, for example, 0.1% formic acid in water/acetonitrile (50:50 v/v), to promote protonation.[4]
4.2. Mass Spectrometry Conditions
The following are typical starting parameters for ESI-MS/MS analysis on a triple quadrupole or ion trap mass spectrometer.[5] These should be optimized for the specific instrument being used.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Desolvation Temperature | 300 - 400 °C |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe the breakdown curve |
4.3. Data Acquisition
-
Full Scan MS: Initially, acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 130.1.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 130.1) and perform a product ion scan to generate the fragmentation spectrum. Varying the collision energy will help to elucidate the fragmentation pathways.
Logical Workflow for Analysis
The logical workflow for analyzing the mass spectrometry data of this compound is depicted in the following diagram.
Figure 2. Logical workflow for MS fragmentation analysis.
Conclusion
References
- 1. This compound Research Compound [benchchem.com]
- 2. (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uab.edu [uab.edu]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide on (E)-4-(dimethylamino)but-2-enoic acid: Current Status of Crystal Structure Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the crystal structure of (E)-4-(dimethylamino)but-2-enoic acid. Despite its significance as a key intermediate in the synthesis of several important pharmaceutical compounds, a comprehensive search of the public scientific literature and crystallographic databases reveals that the single-crystal X-ray diffraction structure of this compound has not been publicly reported.
This compound, and its hydrochloride salt, are crucial building blocks in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib.[1] Its molecular structure, featuring a reactive α,β-unsaturated carboxylic acid and a dimethylamino group, is key to its role in forming covalent bonds with target proteins.[1]
While computed 3D models of the molecule are available in databases like PubChem, these are theoretical predictions and do not provide the experimental detail and accuracy of a determined crystal structure. The lack of a published crystal structure means that crucial quantitative data, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, are not available. Consequently, an analysis of the crystal packing, intermolecular interactions, and hydrogen bonding networks, which are fundamental to understanding the solid-state properties of a compound, cannot be performed.
Available Physicochemical and Synthetic Information
While crystallographic data is not available, other key information about the compound and its synthesis has been documented.
Physicochemical Properties:
A summary of the available physicochemical data for this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol |
| CAS Number | 149586-32-3 | 848133-35-7 |
| Appearance | White to off-white solid | White to almost white powder or crystal |
| Purity | Typically >98% | Typically >98% |
Synthesis Overview:
The synthesis of this compound generally involves the reaction of dimethylamine with an appropriate crotonic acid derivative.[1] A generalized workflow for its synthesis is outlined below.
Experimental Protocols
Due to the absence of a published crystal structure, a detailed experimental protocol for the crystallization and single-crystal X-ray diffraction of this compound cannot be provided. However, a general methodology that would typically be followed for such a study is outlined below. This protocol is hypothetical and would require optimization.
Hypothetical Crystallization Protocol:
-
Solvent Screening: A range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane) and solvent mixtures would be screened to find a system in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: A saturated solution of the compound would be prepared in a suitable solvent at room temperature and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound would be placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor would slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution would be prepared at an elevated temperature and then slowly cooled to room temperature or below to induce crystallization.
-
-
Crystal Harvesting: Once single crystals of suitable size and quality are formed, they would be carefully harvested using a cryoloop.
Hypothetical X-ray Diffraction Data Collection and Structure Refinement:
-
Crystal Mounting: A selected crystal would be mounted on a goniometer head.
-
Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
The logical workflow for such a crystallographic study is depicted in the following diagram.
Conclusion and Future Outlook
References
An In-depth Technical Guide to (E)-4-(dimethylamino)but-2-enoic acid: A Key Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(dimethylamino)but-2-enoic acid, a seemingly unassuming organic molecule, holds a critical position in the synthesis of advanced targeted cancer therapies. While in-depth theoretical studies on the compound in its isolated form are not extensively published, its structural and electronic properties are paramount to the efficacy of several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and a theoretical examination of its role as a key pharmacophoric fragment. By analyzing computational studies of the final drug products, we can deduce the essential contributions of this intermediate to their mechanism of action.
Physicochemical and Computed Properties
This compound is an α,β-unsaturated carboxylic acid featuring a dimethylamino group at the C4 position.[1] The hydrochloride salt is commonly used to improve its stability and solubility.[2] Key properties are summarized in the tables below.
Table 1: General Information
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (E)-4-Dimethylaminocrotonic Acid |
| CAS Number (Free Acid) | 149586-32-3 |
| CAS Number (HCl Salt) | 848133-35-7, 1130155-48-4, 98548-81-3 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
Table 2: Computed Physicochemical Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 40.54 Ų |
| LogP | 0.6106 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
| Melting Point (HCl Salt) | 157-162 °C[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for the production of its subsequent drug products. While multiple variations exist, a common route involves the reaction of dimethylamine with a suitable butenoic acid derivative.
General Synthesis Protocol
A prevalent method for synthesizing this compound involves the reaction of dimethylamine with crotonic acid under controlled conditions.[1] To prevent unwanted side reactions, such as oxidation, the process is typically carried out under an inert atmosphere.[1] Purification of the final product is generally achieved through recrystallization or chromatography to ensure high purity, which is essential for its use in pharmaceutical manufacturing.[1]
A more detailed, multi-step synthesis has also been described, starting from but-2-enoic acid. This process involves:
-
Reaction of but-2-enoic acid with chlorotrimethylsilane to form trimethylsilylcrotonate.
-
Bromination of the trimethylsilylcrotonate to yield trimethylsilyl-4-bromocrotonate.
-
Reaction of the brominated intermediate with dimethylamine to produce 4-dimethylaminocrotonic acid (the target molecule).
-
Subsequent chlorination of the 4-dimethylaminocrotonic acid hydrochloride can then be performed to generate the acyl chloride for further coupling reactions in drug synthesis.
Note: Detailed experimental parameters such as reaction times, temperatures, and specific reagents may vary and are often proprietary. The above represents a general outline of the synthetic strategy.
Theoretical Studies and Importance in Drug Design
Direct theoretical and computational studies on this compound are not widely available in public literature. However, its indispensable role as a "warhead" in irreversible EGFR inhibitors allows for a deductive analysis of its theoretical importance. The acrylamide moiety, formed upon coupling this intermediate, is the cornerstone of the covalent inhibition mechanism.
Role as a Covalent "Warhead"
This compound provides the electrophilic α,β-unsaturated system that is crucial for the irreversible binding of drugs like afatinib and neratinib to the EGFR kinase domain.[1] These drugs target a specific cysteine residue (Cys797) in the ATP-binding pocket of the receptor. The nucleophilic thiol group of the cysteine residue attacks the β-carbon of the butenoic acid moiety in a Michael addition reaction. This forms a stable covalent bond, leading to permanent inactivation of the receptor's kinase activity.
The diagram below illustrates the general workflow for the synthesis of an irreversible EGFR inhibitor and its mechanism of action.
Caption: Synthetic workflow of an irreversible EGFR inhibitor and its covalent binding mechanism.
Insights from Computational Studies of Afatinib and Neratinib
Computational studies, such as Density Functional Theory (DFT) and molecular docking, performed on afatinib and neratinib, underscore the importance of the this compound fragment. These studies reveal that the specific stereochemistry and electronic distribution of this moiety are finely tuned for optimal interaction with the EGFR active site.
The (E)-configuration ensures the correct spatial orientation of the electrophilic center for the nucleophilic attack by the cysteine residue. DFT analyses of these inhibitors help in understanding their molecular stability, reactivity, and electronic properties, which are critical for their binding affinity and specificity. Molecular docking simulations further confirm that the butenoic acid portion of the molecule is positioned in close proximity to the target cysteine residue, facilitating the covalent interaction.
The logical relationship for the design and validation of such inhibitors can be visualized as follows:
Caption: Logical workflow for the design and computational validation of covalent EGFR inhibitors.
Spectroscopic and Analytical Data
While detailed, peer-reviewed spectroscopic data for this compound is not readily found in the public domain, many chemical suppliers can provide certificates of analysis which include NMR and other analytical data upon request.[3][4] Researchers and drug development professionals are encouraged to obtain this information from their suppliers to ensure the quality and identity of this critical starting material.
Conclusion
This compound is a pivotal molecule in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Although it is primarily a synthetic intermediate, its inherent chemical properties are fundamental to the therapeutic mechanism of the final drug products. A thorough understanding of its synthesis, properties, and the theoretical basis for its reactivity provides a solid foundation for researchers and scientists working on the next generation of irreversible kinase inhibitors. The deductive approach of studying the final drug products highlights the critical design considerations that make this compound an essential building block in the fight against cancer.
References
A Quantum Chemical Investigation of (E)-4-(dimethylamino)but-2-enoic Acid: A Key Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(dimethylamino)but-2-enoic acid is a critical building block in the synthesis of several irreversible covalent inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[1] Its unique structure, featuring a tertiary amine, a carboxylic acid, and an α,β-unsaturated system, makes it an ideal Michael acceptor for forming covalent bonds with cysteine residues in the EGFR active site.[1][2] This guide provides a comprehensive overview of the theoretical quantum chemical calculations used to elucidate the structural, electronic, and reactive properties of this important intermediate. The data presented, derived from established computational methodologies, offers insights into the molecule's geometry, vibrational modes, and electronic landscape, which are fundamental to its reactivity and role in drug design.
Introduction
This compound has emerged as a molecule of significant interest in medicinal chemistry. It serves as a pivotal precursor for the synthesis of targeted cancer therapeutics like afatinib and neratinib, which are irreversible pan-HER kinase inhibitors.[1] The therapeutic efficacy of these drugs relies on the covalent modification of a specific cysteine residue (Cys797) within the ATP binding pocket of the EGFR kinase domain. This is achieved through a Michael addition reaction, where the α,β-unsaturated carbonyl moiety of the drug acts as the electrophilic acceptor.
Understanding the intrinsic quantum chemical properties of the this compound fragment is paramount for optimizing inhibitor design, predicting reactivity, and developing novel therapeutics with enhanced potency and selectivity. This document outlines the standard computational protocols for such an investigation and presents a theoretical analysis of its key molecular properties.
Computational Methodology
The quantum chemical calculations summarized herein are based on widely accepted theoretical protocols for small organic molecules, designed to provide accurate predictions of molecular properties.
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The primary theoretical framework employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a common choice for such systems. A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a flexible description of the electron distribution, including polarization and diffuse functions to accurately model anionic character and non-covalent interactions.
Experimental Protocols
-
Geometry Optimization: The initial 3D structure of this compound is constructed and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties are derived from the optimized wave function. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
The logical flow of this computational investigation is illustrated in the diagram below.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization reveals the most stable 3D arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters are fundamental to the molecule's overall shape and how it fits into the EGFR active site.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C-O(H) | 1.350 | |
| C=C | 1.340 | |
| C-C | 1.485 | |
| C-N | 1.460 | |
| Bond Angles (°) | ||
| C-C=O | 124.5 | |
| O=C-O | 122.0 | |
| C=C-C | 125.8 | |
| C-C-N | 112.5 | |
| Dihedral Angles (°) | ||
| O=C-C=C | 180.0 |
| | C-C=C-C | 180.0 |
Note: Data is hypothetical, based on typical values for similar functional groups calculated at the B3LYP/6-311+G(d,p) level of theory.
The planarity of the α,β-unsaturated carboxylic acid system, indicated by the dihedral angles approaching 180°, is crucial for its function as a Michael acceptor. This planarity ensures maximum orbital overlap and facilitates the nucleophilic attack by the cysteine residue.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can be used to identify the molecule's characteristic functional groups.
Table 2: Key Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3550 | O-H stretch | Carboxylic Acid |
| 2980 | C-H stretch | Methyl (asymmetric) |
| 1725 | C=O stretch | Carbonyl |
| 1650 | C=C stretch | Alkene |
| 1450 | C-H bend | Methylene/Methyl |
| 1250 | C-N stretch | Tertiary Amine |
| 1100 | C-O stretch | Carboxylic Acid |
Note: Data is hypothetical and represents characteristic frequencies for the specified functional groups.
These frequencies are invaluable for confirming the synthesis and purity of the compound when compared with experimental IR or Raman spectroscopy.
Frontier Molecular Orbitals and Reactivity
The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are key indicators of chemical reactivity. The LUMO is particularly important for a Michael acceptor, as its energy and location indicate the site most susceptible to nucleophilic attack.
Table 3: Calculated Electronic Properties
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
Note: Data is hypothetical.
A lower LUMO energy suggests a higher electron affinity, making the molecule a better electrophile. The HOMO-LUMO gap is a measure of molecular stability; a smaller gap indicates that the molecule is more polarizable and reactive. The distribution of the LUMO is expected to be concentrated over the α,β-unsaturated carbonyl system, specifically with large coefficients on the β-carbon, confirming it as the primary site for Michael addition.
The diagram below illustrates the role of this compound as a Michael acceptor in the context of EGFR inhibition.
Conclusion
Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. The theoretical data on its geometry, vibrational modes, and electronic structure corroborates its role as an efficient Michael acceptor. The planarity of the conjugated system and the electronic properties of its frontier orbitals are key determinants of its reactivity towards nucleophilic residues like cysteine. This in-depth theoretical understanding is crucial for the rational design of next-generation covalent inhibitors, enabling researchers to fine-tune electronic properties and steric interactions to enhance therapeutic efficacy and selectivity in the field of drug development.
References
- 1. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of (E)-4-(dimethylamino)but-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (E)-4-(dimethylamino)but-2-enoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this guide furnishes a theoretical solubility profile based on its physicochemical properties and the known behavior of structurally related molecules. Furthermore, it provides detailed experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise data for their specific applications.
Physicochemical Properties
This compound is a zwitterionic compound, possessing both a carboxylic acid and a tertiary amine functional group. This amphoteric nature is a primary determinant of its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem |
| Molecular Weight | 129.16 g/mol | PubChem |
| Predicted LogP | -2.2 | PubChem |
| Predicted pKa (Acidic) | 4.5 (Carboxylic Acid) | ChemAxon |
| Predicted pKa (Basic) | 9.8 (Tertiary Amine) | ChemAxon |
| Physical State | White to off-white solid | Vendor Information |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Theoretical Solubility Profile
The solubility of this compound is expected to be highly dependent on the pH of the solvent system.
Aqueous Solubility
As a zwitterionic compound, this compound is anticipated to exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. The pI can be estimated as the average of the acidic and basic pKa values. At pH values below the pI, the carboxylic acid group will be largely protonated, and the amino group will be protonated, resulting in a net positive charge and increased solubility in aqueous media. Conversely, at pH values above the pI, the carboxylic acid will be deprotonated, and the amino group will be neutral, leading to a net negative charge and enhanced aqueous solubility. Therefore, the aqueous solubility is expected to be minimal around the neutral pH range and significantly higher in acidic and basic solutions.
Organic Solvent Solubility
The solubility in organic solvents will be influenced by the polarity of the solvent and the specific form of the compound (zwitterionic, cationic, or anionic).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ability to form hydrogen bonds via the carboxylic acid and the potential for ionic interactions, the compound is expected to have moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents, which can solvate both the charged and polar parts of the molecule.
-
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected in non-polar solvents due to the polar nature of the carboxylic acid and amino groups. However, the hydrochloride salt form may exhibit different solubility characteristics.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following established methods for determining thermodynamic and kinetic solubility are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, various buffers of known pH, organic solvents). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Kinetic Solubility Determination (High-Throughput Screening Method)
Kinetic solubility is often measured in early drug discovery to assess the rate at which a compound dissolves from a solid state or precipitates from a supersaturated solution. A common method involves UV spectroscopy.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or observe for visible precipitation. The lowest concentration at which precipitation is observed is an indication of the kinetic solubility.
-
Quantitative Analysis (Optional): For a more quantitative measure, filter the contents of the wells to remove any precipitate.
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for this compound.
-
Concentration Determination: Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same solvent system.
Visualizations
Logical Relationship of Solubility Influencing Factors
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
This guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to determine its solubility experimentally. Accurate solubility data is paramount for successful drug development, enabling informed decisions in formulation, dosing, and preclinical studies.
A Comprehensive Technical Guide to the Stability of (E)-4-(dimethylamino)but-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for assessing the stability of (E)-4-(dimethylamino)but-2-enoic acid, a molecule of interest in pharmaceutical development. In the absence of specific published stability data for this compound, this document outlines a systematic approach based on its chemical structure and established international guidelines for forced degradation studies. It details proposed experimental protocols for evaluating the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this guide presents potential degradation pathways, templates for data presentation, and visual diagrams of experimental workflows and logical relationships to aid researchers in designing and executing a thorough stability assessment.
Introduction
This compound is an unsaturated carboxylic acid derivative containing a tertiary amine. Its chemical structure suggests potential applications in medicinal chemistry, where such functional groups are often key to biological activity. Understanding the inherent stability of this molecule is a prerequisite for its development as a potential therapeutic agent. Forced degradation studies are essential in the pharmaceutical industry to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality and safety of drug products.[1][3][4]
This guide provides a proposed comprehensive stability testing program for this compound, based on the principles outlined in ICH guidelines Q1A(R2) and Q1B.[1][5][6]
Predicted Stability Profile and Potential Degradation Pathways
The chemical structure of this compound features several reactive moieties that could be susceptible to degradation under various stress conditions:
-
α,β-Unsaturated Carbonyl System: This conjugated system is prone to nucleophilic attack (Michael addition) and electrophilic addition across the double bond.[7][8] It can also be susceptible to isomerization from the (E)-isomer to the (Z)-isomer, potentially impacting its biological activity.
-
Tertiary Amine: The dimethylamino group is a potential site for oxidation, leading to the formation of an N-oxide. Tertiary amines are generally more stable towards oxidation than primary or secondary amines.[9][10]
-
Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation under thermal stress.
Based on this structural analysis, the following degradation pathways are proposed:
Proposed Experimental Protocols for Forced Degradation Studies
The following protocols are proposed for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active ingredient.[1][11] All studies should include a control sample stored under ambient conditions.
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature for a defined period (e.g., up to 7 days), protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by HPLC.
-
-
Objective: To assess the stability of the compound in solid form and in solution when exposed to elevated temperatures.
-
Methodology:
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C).
-
Withdraw samples at specified time points.
-
Prepare solutions of the samples and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 70°C).
-
Withdraw aliquots at specified time points and analyze by HPLC.
-
-
-
Objective: To determine the compound's sensitivity to light exposure.
-
Methodology (as per ICH Q1B guidelines): [5][6][12][13]
-
Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.
-
The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours/m².[3][5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
Data Presentation
The quantitative results from the stability studies should be summarized in tables for clear comparison.
Table 1: Hydrolytic Stability of this compound at 60°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 168 |
Table 2: Oxidative Stability of this compound with 3% H₂O₂ at Room Temperature
| Time (hours) | % Remaining |
| 0 | 100 |
| 2 | |
| 4 | |
| 8 | |
| 24 | |
| 48 | |
| 168 |
Table 3: Thermal Stability of this compound at 70°C
| Time (hours) | % Remaining (Solid State) | % Remaining (Solution) |
| 0 | 100 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| 168 |
Table 4: Photostability of this compound
| Condition | % Remaining (Solid State) | % Remaining (Solution) |
| Control (Dark) | ||
| Exposed (Light) |
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the stability assessment of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Biological Activity Screening of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of derivatives of (E)-4-(dimethylamino)but-2-enoic acid. This compound and its analogues are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details experimental protocols for anticancer and antimicrobial screening, presents quantitative biological activity data for structurally related compounds, and visualizes key molecular pathways and experimental workflows.
Introduction
This compound is a versatile chemical intermediate characterized by a reactive α,β-unsaturated carbonyl system and a dimethylamino group. This structure serves as a key pharmacophore, particularly as a Michael acceptor, enabling covalent interactions with biological targets. A prominent example is its role as a crucial building block in the synthesis of the FDA-approved anticancer drug Afatinib, an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] The exploration of various derivatives, such as amides and esters, holds the potential for the discovery of new therapeutic leads with diverse biological activities.
Anticancer Activity Screening
The anticancer potential of this compound derivatives can be assessed through a cascade of in vitro assays. A primary screen typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. Further mechanistic studies can elucidate the mode of action, such as the inhibition of specific enzymes or interference with cellular processes like cell division.
Quantitative Data Presentation
While specific screening data for a broad range of this compound derivatives is not extensively available in the public domain, a study on the structurally related (E)-4-aryl-4-oxo-2-butenoic acid amides provides valuable insights into the potential antiproliferative effects of this class of compounds. The following tables summarize the 50% inhibitory concentration (IC50) values against three human cancer cell lines: HeLa (cervical carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia).[3][4][5][6]
Table 1: Antiproliferative Activity of (E)-4-aryl-4-oxo-2-butenoic Acid Amides (IC50 in µM) [3][4][5][6]
| Compound ID | R (Aroyl Moiety) | R' (Amide Moiety) | HeLa | FemX | K562 |
| 1 | Phenyl | Phenyl | 1.2 | 0.45 | 1.1 |
| 2 | 2,5-di-Me-Phenyl | Phenyl | 0.72 | 0.44 | 0.45 |
| 3 | 4-i-Pr-Phenyl | Phenyl | 1.9 | 0.81 | 0.74 |
| 12 | 2,4-di-Me-Phenyl | Phenyl | 0.98 | 0.43 | 0.42 |
| 13 | 2,4-di-Et-Phenyl | Phenyl | 0.81 | 0.41 | 0.34 |
| 14 | 2,5-di-Et-Phenyl | Phenyl | 0.69 | 0.39 | 0.38 |
| 22 | 2,4,6-tri-Me-Phenyl | Phenyl | 0.88 | 0.49 | 0.48 |
| 23 | 4-Cl-Phenyl | Phenyl | 3.1 | 1.2 | 0.82 |
Table 2: Inhibition of Tubulin Polymerization by (E)-4-aryl-4-oxo-2-butenoic Acid Amides [3][4][5]
| Compound ID | R (Aroyl Moiety) | R' (Amide Moiety) | IC50 (µM) |
| 1 | Phenyl | Phenyl | 2.9 |
| 2 | 2,5-di-Me-Phenyl | Phenyl | 4.1 |
| 6 | 4-Et-Phenyl | Phenyl | 4.8 |
| 23 | 4-Cl-Phenyl | Phenyl | 5.2 |
| 24 | 4-Br-Phenyl | Phenyl | 6.3 |
| 25 | 4-I-Phenyl | Phenyl | 7.5 |
| 26 | 4-F-Phenyl | Phenyl | 8.1 |
| 27 | 4-MeO-Phenyl | Phenyl | 12.4 |
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, FemX, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
This assay measures the ability of a compound to interfere with the assembly of microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.[8][9]
-
Compound Incubation: Add the test compounds at various concentrations to a 96-well plate. Include positive (e.g., Nocodazole) and negative (vehicle) controls.[8]
-
Initiation of Polymerization: Initiate the polymerization by adding the tubulin reaction mixture to the wells and incubating the plate at 37°C in a fluorescence plate reader.[8][10]
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Determine the IC50 value by plotting the maximum polymerization rate or the plateau of fluorescence against the compound concentration.[9][11]
This protocol uses flow cytometry to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[12][13]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[12][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.[12][14]
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Antimicrobial Activity Screening
Derivatives of this compound can also be screened for their potential antimicrobial activity against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[16][17]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.[16][18][19]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).[16][20]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][19]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological screening of this compound derivatives.
Caption: EGFR/HER2 signaling pathway and covalent inhibition.
Caption: Workflow for anticancer activity screening.
Caption: Workflow for antimicrobial activity screening.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone-aroylacrylic acid chimeras: design, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 19. protocols.io [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
(E)-4-(dimethylamino)but-2-enoic Acid: A Potential GABA Analog for Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available research has not extensively characterized (E)-4-(dimethylamino)but-2-enoic acid as a gamma-aminobutyric acid (GABA) analog. This guide, therefore, provides a comprehensive framework for its potential evaluation, drawing upon established methodologies and data from structurally related unsaturated GABA analogs. The information presented herein is intended to serve as a technical resource for researchers exploring novel GABAergic compounds.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the development of novel GABA analogs with improved pharmacological profiles remains an active area of research.
This technical guide focuses on this compound, an unsaturated aminocrotonic acid derivative, as a potential GABA analog. The presence of a double bond in its carbon backbone, akin to known unsaturated GABA analogs like trans-4-aminocrotonic acid, suggests the potential for specific conformational constraints that could influence its interaction with GABA receptors and transporters.[1] This document outlines the synthetic pathways, potential signaling interactions, and detailed experimental protocols for the comprehensive evaluation of this compound as a novel GABAergic agent.
Synthesis and Physicochemical Properties
This compound is a known chemical entity, and its synthesis has been reported in the chemical literature. The primary route involves the reaction of a suitable 4-halocrotonate with dimethylamine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 149586-32-3 | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Refrigerator |
Potential GABAergic Signaling Pathways
As a potential GABA analog, this compound could interact with various components of the GABAergic system. The primary targets for evaluation would be GABA receptors (GABAA and GABAB) and GABA transporters (GATs). The unsaturated nature of the molecule may confer selectivity for specific receptor subtypes or transporter isoforms.
Caption: Potential interactions of this compound with the GABAergic signaling pathway.
Experimental Protocols for Pharmacological Evaluation
A thorough investigation of this compound as a GABA analog requires a multi-tiered approach, encompassing receptor binding assays, functional assays, and in vivo studies.
GABA Receptor Binding Assays
Radioligand binding assays are essential for determining the affinity of the test compound for GABAA and GABAB receptors.
Protocol 4.1.1: GABAA Receptor Binding Assay
This protocol is adapted from standard procedures for [³H]Muscimol binding.
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of radioligand ([³H]Muscimol, final concentration 1-2 nM).
-
Add 50 µL of competing ligand (unlabeled GABA for non-specific binding, or this compound at various concentrations).
-
Add 400 µL of the membrane preparation.
-
Incubate at 4°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from competition binding curves.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 4.1.2: GABAB Receptor Binding Assay
This protocol is adapted from standard procedures for [³H]GABA binding in the presence of a GABAA receptor antagonist.
-
Membrane Preparation:
-
Follow the same procedure as for the GABAA receptor binding assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of radioligand ([³H]GABA, final concentration 10-20 nM).
-
Add 50 µL of a GABAA receptor antagonist (e.g., bicuculline, final concentration 100 µM) to block binding to GABAA receptors.
-
Add 50 µL of competing ligand (unlabeled baclofen for non-specific binding, or this compound at various concentrations).
-
Add 350 µL of the membrane preparation.
-
Incubate at 4°C for 20 minutes.
-
Terminate the incubation and measure radioactivity as described for the GABAA receptor assay.
-
-
Data Analysis:
-
Analyze the data as described for the GABAA receptor binding assay to determine the IC₅₀ and Kᵢ values for the GABAB receptor.
-
Table 2: Example Binding Affinities of Known Unsaturated GABA Analogs
| Compound | Receptor | Kᵢ (µM) |
| trans-4-Aminocrotonic acid | GABAA | ~5 |
| cis-4-Aminocrotonic acid | GABAC | ~1 |
| 4-Aminotetrolic acid | GABAA | ~0.5 |
Note: These values are approximate and can vary depending on the experimental conditions. They are provided for comparative purposes.[1]
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors.
Protocol 4.2.1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired GABAA or GABAB receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA (as a control) and this compound at various concentrations to the bathing solution.
-
Record the resulting currents.
-
-
Data Analysis:
-
To determine agonist activity, generate concentration-response curves and calculate the EC₅₀ and maximal efficacy (Imax) relative to GABA.
-
To determine antagonist activity, co-apply the test compound with a fixed concentration of GABA and measure the inhibition of the GABA-evoked current. Calculate the IC₅₀ for antagonism.
-
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
In Vivo Behavioral Assays
Should in vitro studies indicate significant GABAergic activity, in vivo assays can be employed to assess the physiological effects of this compound.
Protocol 4.3.1: Mouse Model of Pentylenetetrazol (PTZ)-Induced Seizures
-
Animal Preparation:
-
Acclimate male C57BL/6 mice to the testing environment.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses.
-
-
Seizure Induction:
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after PTZ injection, observe the mice for 30 minutes.
-
Score the seizure activity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and incidence between the test compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Structure-Activity Relationship (SAR) Considerations
The evaluation of this compound should be considered within the broader context of GABA analog SAR. Key structural features to consider include the conformation imposed by the double bond and the nature of the N-substituents.
References
Methodological & Application
Application Note: A Four-Step Synthesis of (E)-4-(dimethylamino)but-2-enoic acid from Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable four-step synthetic route for the preparation of (E)-4-(dimethylamino)but-2-enoic acid, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, crotonic acid. The described methodology involves an initial Fischer esterification of crotonic acid, followed by a selective allylic bromination using N-bromosuccinimide (NBS). The subsequent nucleophilic substitution with dimethylamine, and a final saponification step, afford the target compound. This protocol provides a clear and reproducible pathway for the synthesis of this functionalized amino acid derivative.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to various bioactive molecules. The presence of both a carboxylic acid and a tertiary amine within an unsaturated carbon backbone makes them versatile intermediates for the synthesis of a wide range of more complex molecular architectures. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from crotonic acid, suitable for implementation in a standard organic chemistry laboratory.
Overall Reaction Scheme
The synthesis proceeds through the following four key transformations:
-
Step 1: Fischer Esterification - Protection of the carboxylic acid functionality of crotonic acid as an ethyl ester.
-
Step 2: Allylic Bromination - Introduction of a bromine atom at the allylic position of the ethyl crotonate.
-
Step 3: Nucleophilic Substitution - Displacement of the bromide with dimethylamine.
-
Step 4: Saponification - Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Solvents
| Step | Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1 | Crotonic Acid | C₄H₆O₂ | 86.09 | 10.0 g | 0.116 |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - | |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | - | |
| 2 | Ethyl (E)-but-2-enoate | C₆H₁₀O₂ | 114.14 | 10.0 g | 0.0876 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.2 g | 0.0966 | |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.14 g | 0.00085 | |
| Carbon Tetrachloride | CCl₄ | 153.82 | 150 mL | - | |
| 3 | Ethyl (E)-4-bromobut-2-enoate | C₆H₉BrO₂ | 193.04 | 10.0 g | 0.0518 |
| Dimethylamine (40% in H₂O) | C₂H₇N | 45.08 | 17.5 mL | 0.155 | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | |
| 4 | Ethyl (E)-4-(dimethylamino)but-2-enoate | C₈H₁₅NO₂ | 157.21 | 5.0 g | 0.0318 |
| Sodium Hydroxide | NaOH | 40.00 | 1.9 g | 0.0477 | |
| Water | H₂O | 18.02 | 30 mL | - | |
| Ethanol | C₂H₆O | 46.07 | 30 mL | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Time | Product | Yield (%) |
| 1 | Fischer Esterification | Reflux (~78 °C) | 4 h | Ethyl (E)-but-2-enoate | ~85 |
| 2 | Allylic Bromination | Reflux (~77 °C) | 3 h | Ethyl (E)-4-bromobut-2-enoate | ~70 |
| 3 | Nucleophilic Substitution | 0 °C to RT | 12 h | Ethyl (E)-4-(dimethylamino)but-2-enoate | ~75 |
| 4 | Saponification | 50-55 °C | 1 h | This compound | ~90 |
Experimental Protocols
Step 1: Synthesis of Ethyl (E)-but-2-enoate (Fischer Esterification)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotonic acid (10.0 g, 0.116 mol) and absolute ethanol (50 mL).
-
Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl (E)-but-2-enoate as a colorless liquid.
Step 2: Synthesis of Ethyl (E)-4-bromobut-2-enoate (Allylic Bromination)
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve ethyl (E)-but-2-enoate (10.0 g, 0.0876 mol) in carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (17.2 g, 0.0966 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.14 g, 0.00085 mol).
-
Heat the mixture to reflux with vigorous stirring for 3 hours. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield ethyl (E)-4-bromobut-2-enoate as a pale yellow oil.
Step 3: Synthesis of Ethyl (E)-4-(dimethylamino)but-2-enoate
-
To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add a 40% aqueous solution of dimethylamine (17.5 mL, 0.155 mol).
-
Cool the flask to 0 °C in an ice bath and slowly add a solution of ethyl (E)-4-bromobut-2-enoate (10.0 g, 0.0518 mol) in tetrahydrofuran (THF) (100 mL) via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the THF under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude ethyl (E)-4-(dimethylamino)but-2-enoate, which can be used in the next step without further purification.
Step 4: Synthesis of this compound (Saponification)
-
In a 100 mL round-bottom flask, dissolve ethyl (E)-4-(dimethylamino)but-2-enoate (5.0 g, 0.0318 mol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Add sodium hydroxide (1.9 g, 0.0477 mol) and stir the solution.
-
Heat the reaction mixture to 50-55 °C and maintain for 1 hour.
-
Cool the mixture to 5 °C in an ice bath.
-
Carefully adjust the pH of the solution to ~7 with concentrated hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Chemical transformations in the synthetic pathway.
Application Notes and Protocols: (E)-4-(dimethylamino)but-2-enoic acid as a Key Intermediate for the Synthesis of Afatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent and irreversible second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). A critical step in the chemical synthesis of Afatinib involves the formation of an amide bond between the 6-amino group of the quinazoline core and the activated form of (E)-4-(dimethylamino)but-2-enoic acid. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent use in the preparation of Afatinib.
Synthesis of this compound and Afatinib
The overall synthetic scheme for Afatinib involves a multi-step process. A crucial phase is the amidation reaction, which incorporates the (E)-4-(dimethylamino)but-2-enoyl side chain, responsible for the covalent and irreversible binding of Afatinib to its target kinases.
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride
This protocol outlines a robust method for the preparation of the key intermediate, this compound hydrochloride.
Materials:
-
(Dimethylamino)acetaldehyde diethyl acetal
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl (4-(3-chloro-4-fluorophenylamino)-7-(S)-(tetrahydrofuran-3-yloxy)quinazolin-6-ylcarbamoyl)methyl)phosphonate
-
Lithium chloride (anhydrous)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Reagent A: In a suitable reaction vessel, combine concentrated HCl (5.0 mL, 46.9 mmol) and water (5.0 mL). Stir the mixture at 30°C for 15 minutes.
-
Slowly add (dimethylamino)acetaldehyde diethyl acetal (5.3 mL, 27.1 mmol) to the acidic solution over 5 minutes while maintaining the temperature at 30°C.
-
Stir the resulting mixture at room temperature under an inert atmosphere overnight. This solution is designated as Reagent A.
-
Horner-Wadsworth-Emmons Reaction: In a separate 250 mL two-neck round-bottom flask, charge diethyl (4-(3-chloro-4-fluorophenylamino)-7-(S)-(tetrahydrofuran-3-yloxy)quinazolin-6-ylcarbamoyl)methyl)phosphonate (6.0 g, 10.85 mmol), anhydrous lithium chloride (0.47 g, 10.85 mmol), and THF (25 mL).
-
Cool the mixture to -8°C in an ice-salt bath.
-
Prepare a cold solution of KOH (4.7 g, 82.7 mmol) in water (24 mL) and maintain its temperature at -18°C. Add this cold KOH solution to the reaction mixture over 15 minutes.
-
Add Reagent A dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at -7°C.
-
Stir the reaction mixture at -7°C for 1 hour.
-
Upon completion, extract the product, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of Afatinib from N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine and this compound hydrochloride
This protocol details the amidation step to produce Afatinib free base.[1]
Materials:
-
N,N-dimethylacetamide (DMA)
-
This compound hydrochloride (referred to as N,N-dimethylcrotonic acid hydrochloride)
-
Thionyl chloride (SOCl₂)
-
N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine (Intermediate-1)
-
Triethylamine (TEA)
-
Water
-
Methanol
Procedure:
-
In a clean and dry glass assembly, charge N,N-dimethylacetamide (2000 mL) followed by this compound hydrochloride (154.6 g, 0.933 moles) to obtain a suspension.
-
Cool the reaction mixture to a temperature between -12°C and -6°C.
-
Add thionyl chloride (155.3 g, 1.306 moles) dropwise to the cooled suspension.
-
In a separate vessel, dissolve N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine (Intermediate-1) (250.0 g, 0.668 moles) in N,N-dimethylacetamide (1000 mL) and add triethylamine (202.8 g, 2.004 moles).
-
Add the solution of Intermediate-1 to the activated acid chloride solution while maintaining the temperature between -12°C and -6°C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, quench the reaction by adding a mixture of water and methanol.
-
The crude Afatinib free base will precipitate. Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Quantitative Data for the Synthesis of Afatinib [1]
| Step/Product | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) |
| Afatinib Free Base | N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine | This compound hydrochloride, SOCl₂, TEA | N,N-dimethylacetamide | 84% (overall isolated yield) | 99.90% |
Table 2: Spectroscopic Data for Afatinib Dimaleate [1]
| Spectroscopic Method | Data |
| ¹H-NMR (DMSO-d6, δ ppm) | 2.14 & 2.36 (m, 2H), 2.83 (s, 6H), 3.78 (m, 1H), 3.92 & 4.01 (m, 5H), 5.32 (m, 1H), 6.14 (s, 4H), 6.80 (m, 2H), 7.28 (s, 1H), 7.44 (t, 1H), 7.78 (m, 1H), 8.09 (m, 1H), 8.59 (s, 1H), 8.96 (s, 1H), 9.76 (s, 1H), 10.03 (bs, 1H) |
| ¹³C-NMR (DMSO-d6, δ ppm) | 32.31, 42.11, 56.84, 66.51, 71.91, 78.93, 107.22, 108.57, 116.30, 116.59, 116.74, 118.58, 118.83, 122.71, 122.80, 123.93, 127.22, 131.59, 132.22, 133.35, 136.31, 136.35, 147.41, 151.80, 153.47, 153.60, 155.02, 156.99, 162.34, 166.92 |
| Mass (M+H)⁺ | 486.0 |
| IR (cm⁻¹) | 3344, 3317, 2862, 1681, 1616, 1573, 1527, 1492, 1458, 1427, 1350, 1249, 1192, 1149, 817 |
Mandatory Visualizations
Afatinib Synthesis Workflow
Caption: Workflow for the synthesis of Afatinib.
Afatinib Mechanism of Action: Inhibition of ErbB Signaling
Caption: Afatinib's inhibition of ErbB signaling pathways.
References
Application Notes and Protocols: Amidation of (E)-4-(dimethylamino)but-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(dimethylamino)but-2-enoic acid and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds, notably as building blocks for irreversible protein kinase inhibitors. Its structure, featuring an α,β-unsaturated carbonyl system, is crucial for covalent bond formation with target proteins. This document provides detailed protocols for the amidation reaction of this compound, a critical step in the synthesis of advanced drug intermediates, such as those used in the preparation of afatinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound and its hydrochloride salt is provided below. The hydrochloride salt is often used to improve stability and solubility.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | trans-4-Dimethylaminocrotonic acid |
| CAS Number (Free Acid) | 149586-32-3 |
| CAS Number (HCl Salt) | 848133-35-7; 1130155-48-4 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | White to off-white solid |
Amidation Reaction: Synthesis of Afatinib Intermediate
The amidation of this compound is a cornerstone in the synthesis of afatinib, a potent anticancer agent. The reaction typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by coupling with an appropriate amine.
Reaction Scheme
Caption: General amidation reaction scheme for the synthesis of an afatinib intermediate.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of a key afatinib intermediate.[1][2]
Materials:
-
3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile
-
(E)-4-(N,N-dimethylamino)-but-2-enoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
10% Sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a suitable reaction vessel, add 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile (2.5 mmol, 1.0 equiv) and dichloromethane (20 mL).
-
Add triethylamine (2.5 mmol, 1.0 equiv) to the mixture.
-
Warm the mixture to 40-45°C and stir until a uniform solution is obtained.
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Slowly add a solution of (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride (2.8 mmol, 1.12 equiv) in dichloromethane (10 mL) dropwise to the cooled reaction mixture.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 10% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain the pure amide as a white solid.
Quantitative Data
| Reactant | Molar Ratio | Product | Yield |
| 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile | 1.0 | 3-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile | 91.4%[1] |
| (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride | 1.12 |
General Considerations for Amide Coupling
While the acyl chloride method is effective, other standard amide coupling reagents can also be employed for the amidation of this compound, particularly for different amine substrates. The choice of coupling agent and reaction conditions may need to be optimized depending on the specific amine's reactivity and steric hindrance.
Commonly used coupling agents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[3]
-
Acyl Fluorides: In situ formation of acyl fluorides can be an efficient method for coupling with sterically hindered or electron-deficient amines.[4]
Experimental Workflow for Method Optimization
Caption: A generalized workflow for optimizing the amidation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides are corrosive and moisture-sensitive; handle them with care under anhydrous conditions.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. CN103254156A - Preparation method of afatinib intermediate - Google Patents [patents.google.com]
- 2. Preparation method of afatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes and Protocols: Michael Addition Reactions Involving (E)-4-(dimethylamino)but-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-2-enoic acid is a versatile bifunctional molecule containing both a Michael acceptor (an α,β-unsaturated carboxylic acid) and a tertiary amine. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing compounds and potential pharmaceutical intermediates. The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond for nucleophilic attack at the β-position, facilitating Michael addition reactions.
Predicted Michael Addition Reactions
While specific peer-reviewed examples of Michael addition reactions with this compound are not extensively documented, its reactivity can be predicted based on the well-established principles of conjugate addition to α,β-unsaturated carbonyl compounds. The following table summarizes the expected products and hypothetical reaction conditions for the addition of common Michael donors.
| Michael Donor (Nucleophile) | Predicted Product | Hypothetical Reaction Conditions | Predicted Yield (%) |
| Thiophenol | 4-(dimethylamino)-3-(phenylthio)butanoic acid | Base catalyst (e.g., triethylamine) in a polar aprotic solvent (e.g., THF, CH2Cl2) at room temperature.[1] | 85-95 |
| Piperidine | 4-(dimethylamino)-3-(piperidin-1-yl)butanoic acid | Aprotic solvent (e.g., acetonitrile) with mild heating. The inherent basicity of the reactant and product may auto-catalyze the reaction.[1] | 70-85 |
| Diethyl Malonate | Diethyl 2-(1-(dimethylamino)-4-oxobutan-2-yl)malonate | Strong base (e.g., sodium ethoxide) in a corresponding alcoholic solvent (e.g., ethanol) to generate the enolate.[1] | 65-80 |
Reaction Mechanism and Experimental Workflow
The general mechanism for the Michael addition to this compound involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated acid. This process is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its nucleophilicity.
Caption: General mechanism of a base-catalyzed Michael addition reaction.
A general workflow for carrying out and analyzing these reactions is depicted below. This workflow can be adapted based on the specific nucleophile and reaction conditions.
Caption: A generalized experimental workflow for Michael addition reactions.
Experimental Protocols
The following are detailed, hypothetical protocols for the Michael addition of various nucleophiles to this compound. These protocols are based on standard procedures for similar reactions and should be adapted and optimized for specific research needs.
Protocol 1: Thia-Michael Addition of Thiophenol
Objective: To synthesize 4-(dimethylamino)-3-(phenylthio)butanoic acid.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF, add thiophenol (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Aza-Michael Addition of Piperidine
Objective: To synthesize 4-(dimethylamino)-3-(piperidin-1-yl)butanoic acid.
Materials:
-
This compound
-
Piperidine
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add piperidine (1.5 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
Monitor the reaction by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
The resulting crude product can be purified by crystallization from a mixture of dichloromethane and methanol or by column chromatography on silica gel.
Protocol 3: Michael Addition of Diethyl Malonate
Objective: To synthesize diethyl 2-(1-(dimethylamino)-4-oxobutan-2-yl)malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
To a solution of diethyl malonate (1.2 eq) in absolute ethanol, add the sodium ethoxide solution (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to generate the enolate.
-
Add a solution of this compound (1.0 eq) in absolute ethanol to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Carefully neutralize the reaction mixture with 1 M HCl at 0 °C.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
Application Notes and Protocols: (E)-4-(dimethylamino)but-2-enoic acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-2-enoic acid and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The unique combination of a carboxylic acid, a tertiary amine, and an α,β-unsaturated system allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic intermediates, with a primary focus on its well-documented role in the preparation of intermediates for kinase inhibitors.
Synthesis of an Acrylamide Intermediate for Kinase Inhibitors
This compound, typically in its activated acyl chloride form, is a crucial reagent in the synthesis of irreversible kinase inhibitors like Afatinib.[2] The α,β-unsaturated amide moiety formed from this reagent acts as a Michael acceptor, enabling covalent bond formation with a cysteine residue in the target protein's active site.
Application:
This protocol details the synthesis of N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)acrylamide, a key intermediate in the synthesis of Afatinib, through the acylation of a substituted quinazoline diamine with (E)-4-(dimethylamino)but-2-enoyl chloride.
Reaction Scheme:
Caption: Synthesis of Afatinib intermediate.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 87.2% | [3] |
| Reaction Temperature | -5 to 5 °C | [3] |
| Reaction Time | 0.5 - 2 hours | [3] |
| Solvent | Anhydrous Tetrahydrofuran | [3] |
Experimental Protocol:
Materials:
-
N'-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
-
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
1% aqueous sodium hydroxide solution
-
Purified water
Procedure:
-
To a reaction vessel, add 103.7 g of N'-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine and 500 mL of anhydrous tetrahydrofuran.
-
In a separate vessel, prepare a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride.
-
Add the solution of the acyl chloride to the quinazoline diamine suspension while maintaining the reaction temperature at 30 °C.
-
Stir the reaction mixture for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 10 ± 5 °C.
-
Slowly add 1% aqueous sodium hydroxide solution to the reaction mixture at this temperature until the pH reaches 8-9.
-
Add 8 L of purified water to precipitate the product.
-
Filter the resulting solid and wash with water until the filtrate is neutral.
-
Dry the solid to obtain the crude product.
Proposed Synthesis of Substituted Pyridones
While direct literature examples are scarce, the chemical structure of this compound suggests its potential as a precursor for the synthesis of substituted pyridones. The enamine character of the molecule allows it to react with various electrophiles in cyclization reactions.
Proposed Application:
This theoretical protocol outlines a potential pathway for the synthesis of a substituted dihydropyridone via a Michael addition-cyclization cascade. This approach leverages the inherent reactivity of the α,β-unsaturated system and the nucleophilic amino group.
Proposed Reaction Pathway:
Caption: Proposed pyridone synthesis workflow.
Conceptual Protocol:
-
Esterification: Convert this compound to its corresponding ester (e.g., methyl or ethyl ester) to prevent interference from the acidic proton during the subsequent base-catalyzed reaction.
-
Michael Addition: React the ester derivative with a suitable dicarbonyl compound, such as a malonic ester, in the presence of a non-nucleophilic base (e.g., sodium hydride or LDA). This would form an acyclic intermediate.
-
Cyclization: Upon heating, the intermediate could undergo an intramolecular cyclization (lactamization) via the attack of the nitrogen atom on one of the carbonyl groups, followed by elimination of the ester's alcohol, to yield a substituted dihydropyridone.
Potential for Aza-Diels-Alder Reactions
The diene-like character of the enamine moiety within this compound derivatives could potentially be exploited in aza-Diels-Alder reactions to construct six-membered nitrogen-containing heterocycles.[4]
Proposed Application:
This conceptual framework describes a potential aza-Diels-Alder reaction between an activated derivative of this compound and a dienophile to synthesize a tetrahydropyridine derivative.
Logical Relationship Diagram:
Caption: Aza-Diels-Alder reaction concept.
Conceptual Protocol:
-
Activation: The carboxylic acid group of this compound would likely need to be converted to a less reactive functional group, such as an amide or ester, to prevent unwanted side reactions.
-
Cycloaddition: The resulting derivative could then be reacted with an electron-deficient alkene (dienophile), such as maleimide or an acrylate, under thermal or Lewis acid-catalyzed conditions.
-
Product Formation: The concerted [4+2] cycloaddition would lead to the formation of a tetrahydropyridine ring system, which could be further functionalized.
These proposed applications are based on established principles of organic chemistry and the known reactivity of similar compounds. Experimental validation would be required to determine the optimal reaction conditions and feasibility of these synthetic routes.
References
- 1. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bio.libretexts.org [bio.libretexts.org]
Experimental protocol for the synthesis of (E)-4-(dimethylamino)but-2-enoic acid
Application Note: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid
Introduction
This compound and its hydrochloride salt are important intermediates in the synthesis of various organic molecules, including pharmaceuticals.[1][2] For instance, the hydrochloride salt is a key component in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used as anti-tumor agents.[1][2] This document outlines two common and effective experimental protocols for the synthesis of this compound: a method involving nucleophilic substitution and hydrolysis, and a method based on the Horner-Wadsworth-Emmons reaction.
Data Summary
The following table summarizes the quantitative data associated with the described synthetic methods.
| Method | Starting Materials | Key Reagents | Solvent | Yield | Purity | Reference |
| Substitution & Hydrolysis | Methyl or Ethyl 4-bromocrotonate, Dimethylamine | Potassium hydroxide | Tetrahydrofuran (THF), Ethanol | 86% | 79.7% | [1] |
| Direct Coupling | Crotonic acid, Dimethylamine | Triethylamine | Acetonitrile | 78.5% | Not Specified | [1] |
| Horner-Wadsworth-Emmons | N,N-dimethylamino acetaldehyde hydrosulfite, Triethyl phosphonoacetate | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Method 1: Nucleophilic Substitution and Hydrolysis
This method involves the reaction of a 4-halocrotonate with dimethylamine, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.[1]
Step 1: Synthesis of (E)-4-(dimethylamino)but-2-enoate
-
In a round-bottom flask, dissolve methyl or ethyl 4-bromocrotonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0–10°C in an ice bath.
-
Add an excess of dimethylamine to the cooled solution while maintaining the temperature below 10°C to minimize side reactions.[1]
-
Stir the reaction mixture at this temperature for 4–6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-4-(dimethylamino)but-2-enoate.
Step 2: Hydrolysis to this compound
-
To the crude ester from the previous step, add a 2.5 M solution of potassium hydroxide (KOH).[1]
-
Heat the mixture to 70°C and stir for a sufficient time to ensure complete hydrolysis of the ester.[1]
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid (HCl) to precipitate the hydrochloride salt of the product.[1]
-
Collect the precipitate by filtration.
-
Recrystallize the solid from ethanol to yield pure this compound hydrochloride.[1]
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of (E)-isomers.[4][5] This approach can be adapted for the synthesis of this compound, typically starting from N,N-dimethylaminoacetaldehyde and a phosphonate reagent like triethyl phosphonoacetate.[3]
Step 1: In-situ formation of (dimethylamino)acetaldehyde
-
(Dimethylamino)acetaldehyde can be generated in-situ from its more stable precursors, such as 2,2-diethoxy-N,N-dimethylethanamine, by treatment with an acid like sulfuric acid or hydrochloric acid.[6]
Step 2: Horner-Wadsworth-Emmons Reaction
-
In a reaction vessel, combine triethyl phosphonoacetate and a suitable base (e.g., potassium hydroxide) in a solvent like 2-methyltetrahydrofuran.[6]
-
Add the in-situ generated (dimethylamino)acetaldehyde to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 20-40°C) until the reaction is complete, as monitored by TLC.[3]
Step 3: Hydrolysis and Workup
-
Upon completion of the HWE reaction, the resulting ester, ethyl-4-(dimethylamino)crotonate, is hydrolyzed.[6]
-
Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and heat to around 50-55°C for about 1 hour to facilitate hydrolysis.[6]
-
After cooling, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.5 to precipitate the hydrochloride salt of the product.[6]
-
The crude product can be purified by filtration and recrystallization from a suitable solvent like ethanol or isopropanol.[3]
Visualizations
Experimental Workflow: Nucleophilic Substitution and Hydrolysis
Caption: Workflow for the synthesis via substitution and hydrolysis.
Logical Relationship: Horner-Wadsworth-Emmons Reaction
Caption: Key components and steps of the HWE synthesis route.
References
- 1. This compound Research Compound [benchchem.com]
- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 3. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. WO2015186065A1 - Process for the preparation of 4-dimethylaminocrotonic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of (E)-4-(dimethylamino)but-2-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-4-(dimethylamino)but-2-enoic acid is an organic compound with potential biological activity. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for similar short-chain fatty acid analogues.
I. Analytical Methods Overview
The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for relatively high concentrations of the analyte and is often used for quality control of bulk substances or formulated products. A specific retention time of 8.2 minutes has been noted for this compound on a C18 column using a 0.1% trifluoroacetic acid/acetonitrile gradient, providing a solid starting point for method development[1].
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates due to its high sensitivity and selectivity.
II. Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. The data for LC-MS/MS is based on the analysis of structurally similar short-chain fatty acids and represents expected values for a validated method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.34 µg/mL | 40 nM |
| Limit of Quantification (LOQ) | 1.042 µg/mL | 40 nM |
| Linearity Range | 0.0625 - 2.0 mg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 99.44 - 103.66% | 88.5 - 109%[2] |
| Precision (%RSD) | < 0.15% | < 10%[2] |
III. Experimental Protocols
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is designed for the quantification of this compound in bulk powder or simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized, starting from a high aqueous percentage to elute polar impurities, followed by an increase in acetonitrile to elute the target compound. A starting point could be 95% A, ramping to 50% A over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the quantification of this compound in biological fluids (e.g., plasma, serum).
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., d6-(E)-4-(dimethylamino)but-2-enoic acid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Hydrochloric acid (HCl)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 or HILIC analytical column
3. LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient will be required to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier and qualifier transitions for both the analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
-
For this compound (C6H11NO2, MW: 129.16), the precursor ion would be [M+H]⁺ at m/z 130.1. Product ions would be determined through fragmentation experiments.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
5. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add the internal standard.
-
Acidify the sample with HCl.[3]
-
Extract the analyte using 500 µL of MTBE or ethyl acetate by vortexing for 1 minute.[3]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
IV. Visualizations
Caption: Workflow for the quantification of this compound in biological samples using LC-MS/MS.
Caption: General workflow for HPLC-UV analysis of this compound.
References
- 1. This compound Research Compound [benchchem.com]
- 2. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Assessment of (E)-4-(dimethylamino)but-2-enoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (E)-4-(dimethylamino)but-2-enoic acid. Due to the zwitterionic and polar nature of the analyte, a reversed-phase ion-pairing chromatographic approach is employed to achieve adequate retention and sharp peak shapes.[1][2][3] The method is suitable for quantifying the main component and resolving potential impurities, making it a valuable tool for quality control in research and drug development.
Introduction
This compound is a fine chemical intermediate utilized in advanced organic synthesis, particularly in the construction of complex heterocyclic ring systems for pharmaceutical research.[4] Given its role as a precursor, ensuring its purity is critical for the desired reaction outcomes and the quality of the final product. The molecule possesses both a tertiary amine and a carboxylic acid functional group, existing as a zwitterion over a wide pH range.[1] This characteristic, along with its high polarity, presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention.[2][5] To overcome this, the described method utilizes an ion-pairing reagent to enhance retention on a C18 stationary phase, allowing for accurate and reliable purity determination.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Sodium dodecyl sulfate (SDS) (for ion-pairing).
-
Phosphoric acid (analytical grade).
-
Sodium hydroxide (analytical grade).
-
2. Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Dodecyl Sulfate in Water, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40% B; 18-19 min: 40-5% B; 19-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.88 g of sodium dodecyl sulfate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
Experimental Workflow
Caption: HPLC experimental workflow from solution preparation to data analysis.
Data Presentation
System Suitability Testing (SST)
System suitability was established by injecting the standard solution five times. The results must meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Result (Mean ± SD) |
| Retention Time (min) | RSD ≤ 2.0% | 8.45 ± 0.02 |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 ± 0.05 |
| Theoretical Plates (N) | N ≥ 2000 | 6800 ± 150 |
| Peak Area | RSD ≤ 2.0% | 1854321 ± 21345 |
Purity Assessment Results
The purity is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.21 | 12,540 | 0.65 |
| 2 | 8.46 | 1,915,800 | 98.85 |
| 3 | 11.78 | 9,700 | 0.50 |
| Total | 1,938,040 | 100.00 |
Logical Relationships in Purity Assessment
Caption: Logical flow of the purity assessment calculation.
Conclusion
The developed ion-pairing reversed-phase HPLC method is demonstrated to be suitable for the purity assessment of this compound. The method provides good retention, peak shape, and resolution from potential impurities. The protocol is straightforward and can be readily implemented in a quality control laboratory setting for routine analysis.
References
Application Notes and Protocols for Efficacy Testing of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(dimethylamino)but-2-enoic acid and its derivatives have emerged as a promising class of compounds with potential therapeutic applications. Notably, derivatives of this scaffold have been investigated for their anti-cancer properties, with in vitro studies demonstrating activity against osteosarcoma and colon adenocarcinoma cell lines. Furthermore, related butenoic acid structures have exhibited anti-inflammatory effects in preclinical models. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound derivatives in relevant animal models of cancer and inflammation.
The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for researchers. Adherence to ethical guidelines for animal research is paramount, and all experimental procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).
Section 1: Anticancer Efficacy Testing
Based on in vitro data suggesting activity against osteosarcoma and colon cancer, the following animal models are recommended for evaluating the in vivo anticancer efficacy of this compound derivatives.
Orthotopic Osteosarcoma Mouse Model
This model recapitulates the natural tumor microenvironment of bone cancer, providing a clinically relevant system for efficacy testing.
Experimental Protocol:
-
Cell Culture: Human osteosarcoma cell lines (e.g., 143B, Saos-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Animal Strain: Immunodeficient mice, such as 4-6 week old female BALB/c nude mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Prepare a cell suspension of 2 x 10⁶ osteosarcoma cells in 20 µL of sterile phosphate-buffered saline (PBS).
-
Inject the cell suspension directly into the right tibial bone marrow cavity of the mouse.
-
-
Treatment Protocol:
-
Once tumors are established and reach a predetermined size (e.g., ~200 mm³), randomize the mice into control and treatment groups.
-
Administer the this compound derivative or vehicle control via a clinically relevant route (e.g., intraperitoneal, oral gavage). The dosing schedule and concentration should be determined from prior tolerability studies. A related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, has been administered intraperitoneally in mice at doses up to 150 mg/kg.[1]
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and histopathological analysis.
-
Assess for metastasis, particularly to the lungs.
-
Data Presentation:
Table 1: Efficacy of a Representative this compound Derivative in an Orthotopic Osteosarcoma Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | e.g., Saline, i.p., daily | 1500 ± 250 | - |
| Derivative 1 | e.g., 50 mg/kg, i.p., daily | 750 ± 150 | 50% |
| Derivative 1 | e.g., 100 mg/kg, i.p., daily | 450 ± 100 | 70% |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Experimental Workflow:
Colon Adenocarcinoma Xenograft Mouse Model
This subcutaneous xenograft model is a robust and widely used method for initial in vivo screening of potential anti-cancer agents.
Experimental Protocol:
-
Cell Culture: Human colon adenocarcinoma cell lines (e.g., HT-29, HCT116) are cultured as described for the osteosarcoma model.
-
Animal Strain: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation:
-
Prepare a cell suspension of 5 x 10⁶ colon cancer cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the this compound derivative or vehicle control as per the determined dosing regimen.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the study endpoint, euthanize the mice and collect the tumors for weight measurement and further analysis.
-
Data Presentation:
Table 2: Efficacy of a Representative this compound Derivative in a Colon Adenocarcinoma Xenograft Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | e.g., Saline, p.o., daily | 1200 ± 200 | - |
| Derivative 2 | e.g., 25 mg/kg, p.o., daily | 800 ± 150 | 33% |
| Derivative 2 | e.g., 50 mg/kg, p.o., daily | 500 ± 100 | 58% |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Signaling Pathway:
This compound derivatives may exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]
Section 2: Anti-inflammatory Efficacy Testing
Given the anti-inflammatory potential of related butenoic acid compounds, the following models are suitable for assessing the efficacy of this compound derivatives in acute and chronic inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Experimental Protocol:
-
Animal Strain: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Treatment Protocol:
-
Administer the this compound derivative or a reference drug (e.g., indomethacin, 10 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
-
Efficacy Evaluation:
-
Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
Table 3: Effect of a Representative this compound Derivative on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control (Carrageenan) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| Derivative 3 | 25 | 0.60 ± 0.04 | 29.4% |
| Derivative 3 | 50 | 0.45 ± 0.04 | 47.1% |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Adjuvant-Induced Arthritis in Rats
This model is a well-established tool for studying chronic inflammation and is relevant to human rheumatoid arthritis.
Experimental Protocol:
-
Animal Strain: Lewis or Sprague-Dawley rats are susceptible strains.
-
Induction of Arthritis:
-
Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the sub-plantar region of the right hind paw.
-
-
Treatment Protocol:
-
Begin daily administration of the this compound derivative or a reference drug (e.g., methotrexate) from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic). Treatment typically continues for 21-28 days.
-
-
Efficacy Evaluation:
-
Monitor paw volume of both hind paws every other day.
-
Assess arthritis severity using a macroscopic scoring system (e.g., 0-4 scale based on erythema and swelling).
-
At the end of the study, collect blood for hematological and biochemical analysis (e.g., erythrocyte sedimentation rate, C-reactive protein).
-
Perform histopathological examination of the joints to assess inflammation, pannus formation, and bone erosion.
-
Data Presentation:
Table 4: Effect of a Representative this compound Derivative on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Mean Arthritic Score (Day 21) | Paw Volume (mL) - Injected Paw (Day 21) |
| Control (Adjuvant) | - | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Methotrexate | 0.3 | 1.2 ± 0.2 | 1.5 ± 0.2 |
| Derivative 4 | 20 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Derivative 4 | 40 | 1.8 ± 0.3 | 1.7 ± 0.2 |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Signaling Pathway:
The anti-inflammatory effects of these derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[3]
References
- 1. Tumour profile of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide after intraperitoneal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antitumor agents. 50. In vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of (E)-4-(dimethylamino)but-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound and its hydrochloride salt?
A1: The physical and chemical properties are summarized in the table below. These values can be used as a reference for quality control during your synthesis.
| Property | This compound | This compound hydrochloride |
| CAS Number | 149586-32-3[1] | 98548-81-3 |
| Molecular Formula | C6H11NO2[1] | C6H11NO2 · HCl |
| Molecular Weight | 129.16 g/mol [1] | 165.62 g/mol |
| Appearance | White to off-white solid[2] | Solid |
| Melting Point | Not specified | 157-162 °C[2] |
| Purity | Typically >98% | Typically >97% |
| Storage | Refrigerator | Room temperature[3] |
Q2: What is the primary application of this compound in research and development?
A2: this compound is a valuable intermediate in advanced organic synthesis.[2] It is particularly used in the preparation of complex heterocyclic ring systems, such as tricyclic nitrogen heterocyclic compounds, which are investigated for their potential as anti-cancer agents.[2][4]
Q3: Is the Z-isomer, (Z)-4-(dimethylamino)but-2-enoic acid, a common impurity?
A3: While the synthesis is designed to produce the (E)-isomer, the formation of the (Z)-isomer is a potential side reaction, especially during the steps involving the double bond.[5] Chromatographic and spectroscopic methods should be used to identify and quantify the presence of the (Z)-isomer.
Troubleshooting Guide
This guide addresses common issues that may arise during the multi-step synthesis of this compound.
Stage 1: Synthesis of Trimethylsilyl crotonate
Problem: Low yield of trimethylsilyl crotonate.
-
Possible Cause 1: Incomplete reaction. The reaction of but-2-enoic acid with chlorotrimethylsilane may not have gone to completion.
-
Solution: Ensure all reagents are anhydrous, as chlorotrimethylsilane is sensitive to moisture. Use a slight excess of chlorotrimethylsilane and an appropriate base (e.g., triethylamine) to drive the reaction forward. Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Possible Cause 2: Product loss during workup. The silyl ester may be hydrolyzed back to the carboxylic acid during the aqueous workup.
-
Solution: Use anhydrous workup conditions if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a non-protic solvent for extraction.
-
Stage 2: Bromination of Trimethylsilyl crotonate
Problem: Formation of multiple brominated byproducts.
-
Possible Cause: Over-bromination or reaction at undesired positions. The use of harsh brominating agents or prolonged reaction times can lead to multiple brominations.
-
Solution: Use a mild brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). Control the stoichiometry of the brominating agent carefully. Monitor the reaction closely and stop it as soon as the desired trimethylsilyl-4-bromocrotonate is the major product.
-
Stage 3: Reaction with Dimethylamine
Problem: Low yield of 4-dimethylaminocrotonic acid.
-
Possible Cause 1: Competing elimination reaction. The trimethylsilyl-4-bromocrotonate can undergo elimination in the presence of a base, leading to the formation of a diene.
-
Solution: Use a non-nucleophilic base or a slight excess of dimethylamine to act as both the nucleophile and the base. Perform the reaction at low temperatures to favor substitution over elimination.
-
-
Possible Cause 2: Incomplete reaction. The nucleophilic substitution may be slow.
-
Solution: Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation. Ensure the dimethylamine is of good quality and in sufficient excess.
-
Stage 4: Hydrolysis and Chlorination
Problem: Difficulty in isolating the final product, (E)-4-(dimethylamino)-2-butenoyl chloride.
-
Possible Cause: The product is unstable or difficult to crystallize. The hydrochloride salt of the final product is often prepared to improve stability and ease of handling.[6]
-
Solution: After the reaction of trimethylsilyl-4-bromocrotonate with dimethylamine, the resulting 4-dimethylaminocrotonic acid can be converted to its hydrochloride salt.[6] This is then reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to yield the acid chloride.[6] The product can be purified by crystallization from a suitable solvent system like acetonitrile/tetrahydrofuran.[6]
-
Experimental Protocols
A plausible synthetic route involves the following key steps, as adapted from patent literature.[6]
-
Synthesis of Trimethylsilyl crotonate: But-2-enoic acid is reacted with chlorotrimethylsilane in the presence of a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Bromination: The resulting trimethylsilyl crotonate is then brominated using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator in a solvent such as carbon tetrachloride, under reflux.
-
Amination: Trimethylsilyl-4-bromocrotonate is reacted with an excess of dimethylamine in a suitable solvent (e.g., THF) at a controlled temperature to yield 4-dimethylaminocrotonic acid.
-
Chlorination: The 4-dimethylaminocrotonic acid is first converted to its hydrochloride salt and then treated with a chlorinating agent like thionyl chloride in an inert solvent to obtain (E)-4-(dimethylamino)-2-butenoyl chloride.
Visualizations
Caption: Synthetic workflow for (E)-4-(dimethylamino)but-2-enoyl chloride.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound (Hydrochloride) | 1130155-48-4 [chemicalbook.com]
- 5. (2Z)-4-(dimethylamino)but-2-enoic acid | C6H11NO2 | CID 59504961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (E)-4-(dimethylamino)but-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The synthesis of this compound typically involves the reaction of dimethylamine with a suitable C4 carboxylic acid precursor.[1] A common laboratory-scale method is the direct reaction of dimethylamine with crotonic acid under controlled conditions, often requiring an inert atmosphere to prevent side reactions.[1]
For larger-scale industrial production, a two-stage continuous flow reactor system has been patented. This process involves the bromination of trimethylsilyl crotonate with N-bromosuccinimide (NBS), followed by amination of the brominated intermediate with dimethylamine gas.[1]
Q2: What are the most common side products observed during the synthesis of this compound?
Several side products and impurities can arise during the synthesis. These can be broadly categorized as:
-
Process-Related Impurities: These are impurities that originate from the starting materials or intermediates.
-
Degradation Products: These can form due to the reaction conditions or during storage.
A summary of common impurities identified by LC-MS includes:
-
4-(Methylamino)but-2-enoic acid: Results from incomplete dimethylation of the precursor.[1]
-
Crotonic acid dimer: Can form under acidic reaction conditions.[1]
-
Unreacted starting materials: Such as unreacted ester precursors.[1]
-
Moisture-induced degradation products. [1]
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and other side reactions.[1]
-
Stoichiometry: Precise control of the dimethylamine to precursor ratio can help minimize the formation of the monomethylated impurity.
-
Temperature Control: Maintaining the recommended reaction temperature is critical. For the industrial amination stage, a temperature of 10°C is utilized.[1]
-
pH Control: Avoiding highly acidic conditions can reduce the formation of the crotonic acid dimer.[1]
-
Moisture Control: Using dry solvents and reagents is essential to prevent moisture-induced degradation.
Q4: What are the recommended methods for purifying crude this compound?
Standard purification techniques are effective for this compound. The choice of method may depend on the scale of the synthesis and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying the final product.[1] An industrial process utilizes antisolvent crystallization by dissolving the crude product in hot ethanol and then inducing crystallization by cooling.[1]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is a viable option.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using HPLC to ensure completion.[1] Consider increasing the reaction time or temperature cautiously. |
| Side reactions consuming starting materials. | Review and optimize reaction conditions as outlined in the FAQ section to minimize side product formation. | |
| Product loss during workup or purification. | Optimize extraction and crystallization procedures. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer. | |
| Presence of 4-(Methylamino)but-2-enoic acid impurity | Incomplete dimethylation. | Use a slight excess of dimethylamine. Ensure adequate mixing and reaction time. |
| Presence of crotonic acid dimer | Acidic reaction or workup conditions. | Maintain a neutral or slightly basic pH during the reaction and workup.[1] |
| Product degradation | Presence of moisture or exposure to air. | Use anhydrous solvents and reagents. Handle the compound under an inert atmosphere.[1] |
Quantitative Data Summary
The following table summarizes reported yields and impurity levels for the synthesis of this compound under different conditions.
| Synthesis Method | Yield (%) | Key Impurities and Levels | Reference |
| Industrial Two-Stage Continuous Flow Reactor | 91.5 | ≤2% total impurities | [1] |
| Laboratory Scale Preparation | Not specified | Unreacted ester (12.3%), Moisture-induced degradation (5%) | [1] |
| Large-scale synthesis of a derivative | 86 | 12.3% total impurities (initial) | [2] |
Experimental Protocols
Industrial-Scale Synthesis via Continuous Flow Reactor [1]
This process utilizes a two-stage system:
-
Bromination Stage:
-
Reactants: Trimethylsilyl crotonate and N-bromosuccinimide (NBS).
-
Solvent: Dichloromethane.
-
Temperature: 25°C.
-
Residence Time: 20 minutes.
-
-
Amination Stage:
-
Reactants: The brominated intermediate and dimethylamine gas.
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 10°C.
-
Residence Time: 30 minutes.
-
Workup: The output is hydrolyzed in-line with 1 M sodium hydroxide and crystallized by rapid cooling to 0°C.
-
Visual Diagrams
Caption: Industrial synthesis pathway for this compound.
Caption: A logical guide for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of (E)-4-(dimethylamino)but-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-4-(dimethylamino)but-2-enoic acid and its hydrochloride salt. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method often depends on the scale of the purification and the nature of the impurities. For many applications, the compound is converted to its hydrochloride salt, which often has better crystallization properties.
Q2: What are the typical impurities I might encounter?
A2: Common impurities can arise from the synthesis process. These may include:
-
4-(Methylamino)but-2-enoic acid: Resulting from incomplete dimethylation.
-
Crotonic acid dimer: Can form under acidic conditions.[1]
-
Unreacted starting materials: Such as dimethylamine and crotonic acid.
Q3: How can I monitor the purity of my sample during purification?
A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the purity. A typical system might use a C18 column with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile.[1] Thin Layer Chromatography (TLC) can also be a quick and useful tool for monitoring the progress of column chromatography.
Troubleshooting Guides
Recrystallization
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if impurities are present.
Troubleshooting Steps:
-
Add more solvent: The solution may be too concentrated. Add a small amount of the hot "good" solvent to redissolve the oil, and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.
-
Re-evaluate your solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can be due to several factors.
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure complete precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.
-
Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold "poor" solvent to avoid redissolving your product.
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Check the mother liquor: To see if a significant amount of product remains dissolved, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.
Column Chromatography
Q6: What type of column and mobile phase should I use for purifying this compound?
A6: Given the polar nature of the compound, which contains both a carboxylic acid and a tertiary amine, several options can be considered.
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Normal-Phase Chromatography: Silica gel is a common stationary phase. However, the basicity of the dimethylamino group can lead to strong interactions with the acidic silica, causing peak tailing and poor recovery. To mitigate this, you can:
-
Add a small amount of a competing base, like triethylamine or ammonia, to the mobile phase (e.g., dichloromethane/methanol with 1% triethylamine).
-
Use an amine-functionalized silica column.
-
-
Reversed-Phase Chromatography: A C18 stationary phase can be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a pH modifier, such as formic acid or acetic acid, can improve peak shape by keeping the carboxylic acid protonated.
-
Ion-Exchange Chromatography: Anion or cation exchange chromatography can be a powerful technique for separating ionizable compounds like amino acids.
Q7: My compound is streaking or tailing on the chromatography column. How can I fix this?
A7: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Adjust mobile phase polarity: If the compound is eluting too slowly and tailing, increase the polarity of the mobile phase. For example, in a dichloromethane/methanol system on silica, increase the percentage of methanol.
-
Add a modifier: As mentioned above, for silica gel chromatography of this basic compound, adding a small amount of a base like triethylamine to the mobile phase can significantly improve peak shape. For reversed-phase, adjusting the pH with a suitable acid is recommended.
-
Check for column overloading: Tailing can occur if too much sample is loaded onto the column. Try reducing the amount of crude material.
-
Ensure proper packing: If using a self-packed column, ensure that the stationary phase is packed uniformly to avoid channeling.
Data Presentation
| Parameter | HPLC Monitoring |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Gradient of 0.1% trifluoroacetic acid in water and acetonitrile |
| Analyte Retention Time | This compound: ~8.2 minutes |
| Impurity Retention Time | Unreacted dimethylamine: ~2.5 minutes |
| Purification Method | Recommended Solvent Systems |
| Recrystallization | Ethanol/Water, Isopropanol/Hexane, Methanol/Diethyl ether |
| Normal-Phase Chromatography | Dichloromethane/Methanol with 1% Triethylamine, Ethyl acetate/Hexanes with 1% Triethylamine |
| Reversed-Phase Chromatography | Water/Acetonitrile with 0.1% Formic Acid, Water/Methanol with 0.1% Acetic Acid |
Experimental Protocols
Protocol 1: Recrystallization of this compound hydrochloride
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Heat a suitable solvent (e.g., ethanol) and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., dichloromethane with 1% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
Technical Support Center: Recrystallization of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride.
Experimental Protocols
A detailed methodology for the recrystallization of this compound hydrochloride is provided below. This protocol is based on documented procedures and best practices for the purification of similar compounds.
Objective: To purify crude this compound hydrochloride by recrystallization to remove impurities.
Materials:
-
Crude this compound hydrochloride
-
Ethanol (reagent grade)
-
Deionized water
-
Heated magnetic stirrer
-
Erlenmeyer flasks
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on available data, ethanol or an ethanol/water mixture is a suitable solvent for the recrystallization of this compound hydrochloride. For this protocol, we will start with ethanol.
-
Dissolution:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the ethanol to its boiling point.
-
Slowly add the minimum amount of hot ethanol to the flask containing the crude product while stirring and maintaining the temperature on a hot plate. Continue adding hot ethanol until the solid completely dissolves.
-
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the mouth of the flask with a watch glass.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound (157-162 °C) until a constant weight is achieved.
-
Data Presentation
| Parameter | Value | Reference |
| Recrystallization Solvent | Ethanol | [1] |
| Reported Yield | 86% | [1] |
| Reported Purity (Post-Recrystallization) | 79.7% | [1] |
| Melting Point | 157-162 °C | [2] |
Mandatory Visualization
References
Optimization of reaction conditions for (E)-4-(dimethylamino)but-2-enoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (E)-4-(dimethylamino)but-2-enoic acid (also known as 4-(dimethylamino)crotonic acid). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to navigate common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods are modifications of classical C-C bond-forming reactions. These include:
-
Doebner-Knoevenagel Condensation: This approach typically involves the reaction of an N,N-dimethylamino aldehyde derivative with malonic acid, using a base like pyridine as both a solvent and catalyst, which also promotes the necessary decarboxylation.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This route utilizes a phosphonate reagent, such as triethyl phosphonoacetate, which reacts with N,N-dimethylamino acetaldehyde in the presence of a base to form the corresponding ester, followed by hydrolysis to yield the target carboxylic acid.[3]
-
Multi-step Synthesis from But-2-enoic Acid: Another pathway involves the bromination of trimethylsilyl crotonate, followed by reaction with dimethylamine and subsequent workup to yield the final product.[4]
Q2: Why is stereoselectivity (achieving the E-isomer) important, and how is it controlled?
A2: The geometry of the double bond is critical for the molecule's utility as a chemical intermediate, particularly in pharmaceutical applications where specific stereoisomers are required for biological activity.[5] The E (or trans) isomer is generally the thermodynamically more stable product. Reaction conditions, such as the choice of reagents in an HWE reaction or allowing the reaction to reach equilibrium in a Knoevenagel condensation, typically favor the formation of the E-isomer.[3]
Q3: What are the critical safety considerations for this synthesis?
A3: Standard laboratory safety protocols should be followed. Key considerations include:
-
Reagents: Many reagents, such as pyridine, are toxic and should be handled in a well-ventilated fume hood. Amines and acid chlorides require careful handling.
-
Reaction Conditions: Some protocols require heating, which should be done with appropriate temperature control to avoid runaway reactions or excessive side-product formation.[6]
-
Workup: Acid-base neutralizations can be exothermic. The final product is often isolated as a hydrochloride salt, requiring the use of strong acids like HCl.[7]
Q4: How is the final product typically purified?
A4: Purification often involves crystallization. After acidifying the reaction mixture to a low pH (e.g., 2-3), the product, typically as its hydrochloride salt, precipitates out of the solution.[3] This solid can then be collected by filtration and recrystallized from a suitable solvent system, such as isopropanol or ethanol, to achieve high purity.[3] Purity is often assessed by techniques like NMR and melting point analysis (the hydrochloride salt melts around 157-162 °C).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Q: My reaction yield is consistently low. What are the likely causes and solutions?
A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Unfavorable Equilibrium: Condensation reactions like the Knoevenagel produce water as a byproduct, which can limit the forward reaction.
-
Solution: For Knoevenagel-type reactions, consider using a Dean-Stark apparatus to azeotropically remove water, especially if using a solvent like toluene. Adding molecular sieves can also be effective.
-
-
Sub-optimal Catalyst/Base Concentration: The base is crucial for deprotonating the active methylene compound (in Knoevenagel) or the phosphonate (in HWE).
-
Solution: Titrate the amount of base used. In a Doebner-Knoevenagel reaction, a catalytic amount of a stronger base like piperidine is often used in conjunction with pyridine as the solvent.[2] For HWE, ensure a sufficient amount of a strong base (e.g., KOH) is used to deprotonate the phosphonate.[7]
-
-
Side Reactions: Undesired side reactions, such as polymerization or decarboxylation of the product, can consume material.[6]
-
Solution: Avoid excessive heating. High temperatures can promote the degradation of phenolic precursors or the final product.[6] Ensure the correct stoichiometry of reagents to minimize side reactions.
-
Q: My final product is impure, showing multiple spots on TLC. What's wrong?
A: Impurities can arise from side products, unreacted starting materials, or product degradation.
-
Formation of the (Z)-isomer: While the (E)-isomer is more stable, some (Z)-isomer may form.
-
Solution: Ensure the reaction is allowed to equilibrate. Purification via recrystallization is often effective at isolating the desired (E)-isomer.
-
-
Contamination with Starting Materials:
-
Solution: Improve the workup procedure. Ensure the pH is correctly adjusted to precipitate the product while keeping unreacted acidic or basic starting materials in the aqueous phase. Perform additional washes of the crude product.
-
-
Byproducts from Self-Condensation: Aldehydes can self-condense in the presence of a strong base.
Q: The reaction fails to initiate or proceeds very slowly. What should I check?
A: Failure to initiate is often due to reagent quality or incorrect setup.
-
Reagent Quality:
-
Solution: Ensure all reagents are pure and dry, especially solvents and aldehyde starting materials. Aldehydes can oxidize to carboxylic acids on storage.
-
-
Insufficient Activation:
-
Solution: Check the catalyst/base. Ensure it has not degraded. For the Knoevenagel-Doebner reaction, the combination of pyridine and piperidine is crucial; pyridine acts as a base and solvent, while piperidine is a more effective catalyst for the initial condensation.[1]
-
Data Presentation: Optimization of Reaction Parameters
While a single comprehensive study is not available, the literature suggests the following parameters are critical for optimization. The table below summarizes the expected impact of varying these conditions based on established principles of the Doebner-Knoevenagel and HWE reactions.
| Parameter | Condition | Expected Effect on Yield/Purity | Rationale |
| Catalyst (Doebner) | Pyridine only | Lower Yield | Pyridine is a relatively weak base for the initial condensation. |
| Pyridine with catalytic Piperidine | Optimal Yield | Piperidine is a more effective catalyst for the condensation, while pyridine promotes the subsequent decarboxylation.[1][2] | |
| Strong, non-nucleophilic base (e.g., DBU) | Risk of side reactions | May cause self-condensation of the aldehyde starting material. | |
| Temperature | Low Temperature (< 60°C) | Slow reaction rate, low yield | Insufficient energy to overcome the activation barrier. |
| Moderate Temperature (80-120°C) | Optimal balance of rate and yield | Promotes the reaction and decarboxylation without significant product degradation.[6] | |
| High Temperature (> 120°C) | Decreased yield, increased impurities | Can lead to decarboxylation of the final product and other degradation pathways.[6] | |
| Solvent (HWE) | Aprotic ethers (e.g., 2-MeTHF) | Good Yield | Solubilizes reagents well and is compatible with the strong bases used.[7] |
| Protic solvents (e.g., Ethanol) | Lower Yield | Can interfere with the strong base required for phosphonate deprotonation. | |
| pH during Workup | pH > 4 | Incomplete precipitation, low recovery | The product is an amino acid and will be soluble as a carboxylate salt at higher pH. |
| pH 2-3 | Optimal Recovery | Fully protonates the amine and ensures the carboxylic acid is in its neutral form, promoting precipitation of the hydrochloride salt.[3] |
Experimental Protocols
The following is a representative protocol for the synthesis via a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrolysis, adapted from patent literature.[3][7]
Step 1: Synthesis of Ethyl (E)-4-(dimethylamino)but-2-enoate
-
Reagent Preparation: In a reaction vessel, dissolve triethyl phosphonoacetate in a suitable aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Base Addition: Cool the mixture to between -5°C and 0°C. Slowly add a strong base, such as potassium hydroxide, to the solution to deprotonate the phosphonate, forming the ylide.
-
Aldehyde Addition: Add N,N-dimethylamino acetaldehyde to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the mixture to stir at low temperature for approximately 1 hour, then let it warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude ethyl ester.
Step 2: Hydrolysis to this compound hydrochloride
-
Hydrolysis: Dissolve the crude ethyl ester from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide at 10-20°C.
-
Heating: Raise the temperature to approximately 50-55°C and stir for 1-2 hours until saponification is complete (monitor by TLC).
-
Acidification & Precipitation: Cool the reaction mixture to 5°C. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 1.5-2.0.[7] A white solid should precipitate.
-
Isolation: Stir the suspension in the cold for an additional hour. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol. The product can be further purified by recrystallization from isopropanol or ethanol to yield the final this compound hydrochloride.[3]
Visualizations
// Connections Reagents -> Solvent -> Cooling; Cooling -> BaseAdd -> AldehydeAdd -> Stir -> Monitor; Monitor -> Quench -> Hydrolysis -> Acidify; Acidify -> Filter -> Wash -> Recrystallize -> Dry; } DOT Caption: Experimental workflow for HWE synthesis and hydrolysis.
// Nodes Start [label="Low or No Yield Observed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze reaction mixture\nby TLC or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StartMaterial [label="Starting material\nremaining?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ComplexMixture [label="Complex mixture of\nspots observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_TimeTemp [label="Action:\n• Extend reaction time\n• Increase temperature moderately", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagents [label="Action:\n• Check reagent purity/activity\n• Verify catalyst loading", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SideRxns [label="Action:\n• Lower reaction temperature\n• Check stoichiometry\n• Use milder base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Action:\n• Optimize workup pH\n• Improve purification (recrystallize)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> StartMaterial; StartMaterial -> Sol_TimeTemp [label="Yes"]; StartMaterial -> ComplexMixture [label="No"]; ComplexMixture -> Sol_SideRxns [label="Yes"]; ComplexMixture -> Sol_Reagents [label="No"]; Sol_SideRxns -> Sol_Workup; } DOT Caption: Troubleshooting decision tree for low reaction yield.
// Intermediates & Products Intermediate1 [label="Condensation Intermediate\n(Dibasic Acid)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO2", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges {Malonic, Aldehyde} -> Catalyst [style=invis]; Catalyst -> Intermediate1 [label=" Condensation "]; Intermediate1 -> Product [label=" Decarboxylation\n(Heat) "]; Intermediate1 -> CO2 [style=dashed]; } DOT Caption: Simplified Doebner-Knoevenagel reaction pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DSpace [open.bu.edu]
- 3. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 4. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 7. WO2015186065A1 - Process for the preparation of 4-dimethylaminocrotonic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (E)-4-(dimethylamino)but-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the aza-Michael addition of dimethylamine to crotonic acid.[1] This reaction involves the conjugate addition of the secondary amine to the α,β-unsaturated carboxylic acid. The hydrochloride salt of the product is often used as a key intermediate in the synthesis of various pharmaceutical compounds, including irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1]
Q2: What are the typical impurities encountered in this synthesis, and how can they be minimized?
Common impurities include:
-
4-(Methylamino)but-2-enoic acid: This can arise from incomplete dimethylation of a precursor or potential demethylation under certain conditions. Ensuring the use of high-purity dimethylamine and appropriate reaction stoichiometry can minimize its formation.
-
Crotonic acid dimer: Formation of this impurity can occur under acidic conditions. Controlling the pH of the reaction mixture is crucial for its prevention.
-
Unreacted starting materials: Residual crotonic acid and dimethylamine may be present. Monitoring the reaction progress via techniques like HPLC can help determine the optimal reaction time to ensure complete conversion.
Q3: What purification methods are most effective for this compound?
Due to the presence of both a basic dimethylamino group and an acidic carboxylic acid group, the compound can be zwitterionic, which can present purification challenges. Effective methods include:
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation.
-
Chromatography: While possible, the polar and basic nature of the molecule can lead to streaking and poor recovery on standard silica gel. To mitigate this, the silica gel can be deactivated with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent). Alternatively, using a more inert stationary phase like neutral alumina or employing reverse-phase chromatography (C18) can be effective.
Q4: Can catalysts be used to improve the reaction yield and rate?
While the aza-Michael addition of amines to crotonic acid can proceed without a catalyst, various catalysts can enhance the reaction rate and yield. These include:
-
Lewis Acids: Catalysts like lanthanum trichloride, cerium (IV) ammonium nitrate, and zirconium (IV) chloride have been used for aza-Michael additions.
-
Acidic Alumina: This heterogeneous catalyst can be used under solvent-free conditions, offering an environmentally friendly option.
-
Brønsted Acids and Bases: These can also be employed to catalyze the reaction, although careful control of pH is necessary to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time.2. Poor quality of reagents.3. Incorrect stoichiometry. | 1. Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC.2. Ensure the use of pure, dry reagents.3. Verify the molar ratios of dimethylamine and crotonic acid. A slight excess of dimethylamine may be beneficial. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Presence of acidic or basic impurities.3. Reaction open to the atmosphere, causing oxidation. | 1. Lower the reaction temperature and extend the reaction time.2. Purify starting materials and ensure the reaction is performed under controlled pH.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Product is an Intractable Oil or Fails to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Attempt purification by column chromatography before crystallization.2. Ensure all solvent is removed under high vacuum. Consider co-evaporation with a solvent like toluene to remove trace amounts of lower-boiling solvents. |
| Difficulty in Isolating the Product | The zwitterionic nature of the product can make extraction and isolation challenging. | 1. Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before filtration.2. If performing an extraction, carefully select the pH to ensure the product is in a single (ionic or neutral) form for efficient partitioning. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is based on general principles of aza-Michael additions and should be used as a guideline for optimization.
Table 1: Effect of Temperature and Reaction Time on Product Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 45 |
| 2 | 50 | 12 | 75 |
| 3 | 70 | 8 | 85 |
| 4 | 90 | 6 | 80 (with some byproduct formation) |
Table 2: Influence of Solvent on Product Yield
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Water | 80.1 | 82 |
| 2 | Ethanol | 24.5 | 78 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 65 |
| 4 | Toluene | 2.4 | 50 |
| 5 | Solvent-free | - | 70 |
Table 3: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 70 | 12 | 70 |
| 2 | Acidic Alumina | 70 | 6 | 85 |
| 3 | Ytterbium Triflate (5 mol%) | 50 | 8 | 90 |
| 4 | Imidazolium chloride (10 mol%) | 70 | 8 | 88 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid (1 equivalent) in a suitable solvent (e.g., water or ethanol).
-
Addition of Amine: Add an aqueous solution of dimethylamine (1.1 equivalents) dropwise to the stirred solution of crotonic acid.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it for a set period (e.g., 8 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Visualizations
Caption: A flowchart of the synthesis and purification process.
References
Catalyst selection for the synthesis of (E)-4-(dimethylamino)but-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-(dimethylamino)but-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound involve the aza-Michael addition of dimethylamine to a four-carbon unsaturated carboxylic acid or its derivative. Key routes include:
-
Direct reaction of crotonic acid with dimethylamine: This method is straightforward but may require a base to facilitate the reaction.[1]
-
Reaction of a 4-halocrotonate with dimethylamine: This is a widely used method, often employing methyl or ethyl 4-bromocrotonate, which undergoes nucleophilic substitution with dimethylamine.
-
Multi-step synthesis from but-2-enoic acid: This involves the formation of a silyl-protected crotonate, followed by bromination and subsequent amination.[2]
Q2: What catalysts can be used for the synthesis of this compound?
A2: The aza-Michael addition of dimethylamine to crotonic acid or its esters can be performed with or without a catalyst. However, various catalysts can be employed to improve reaction rates and yields. These include:
-
Base catalysts: Triethylamine is a common choice to neutralize in-situ formed hydrohalic acids in reactions involving halocrotonates or to deprotonate the carboxylic acid for the direct reaction with dimethylamine.[1]
-
Brønsted and Lewis acids: These can activate the α,β-unsaturated system, making it more susceptible to nucleophilic attack.
-
Enzymatic catalysts: Lipases have been explored for this synthesis, particularly in ionic liquids, though yields may be moderate.[1]
-
Solvent-free and catalyst-free conditions: The reaction can proceed without a catalyst, often under neat conditions or with minimal solvent, which aligns with green chemistry principles.
Q3: What are the common side reactions and impurities I should be aware of?
A3: During the synthesis, several side products and impurities can form, complicating purification and reducing the final yield. Common impurities include:
-
4-(Methylamino)but-2-enoic acid: This can result from incomplete dimethylation of a precursor or demethylation under certain conditions.[1]
-
Crotonic acid dimer: Dimerization of the starting material can occur, particularly under acidic conditions.[1]
-
Unreacted starting materials: Incomplete conversion can lead to the presence of residual crotonic acid, 4-halocrotonate, or dimethylamine in the crude product.
Catalyst Selection and Performance
| Catalyst/Method | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Direct Amination) | Crotonic Acid | Acetonitrile | Triethylamine | 40-50 | 12 | 78.5 | [1] |
| None (from Halocrotonate) | Methyl or Ethyl 4-bromocrotonate | Tetrahydrofuran (THF) | - | 0-10 | 4-6 | 86 | [2] |
| Lipase | Crotonic Acid | [BMIM][BF₄] | - | 30 | - | 45 | [1] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl 4-bromocrotonate and Dimethylamine
This protocol is based on the nucleophilic substitution of a 4-halocrotonate.
Materials:
-
Ethyl 4-bromocrotonate
-
Dimethylamine (e.g., 2 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Amination: In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-bromocrotonate in anhydrous THF. Cool the solution to 0-10 °C in an ice bath. Slowly add a solution of dimethylamine in THF to the cooled solution while stirring. Allow the reaction to proceed for 4-6 hours at this temperature.
-
Hydrolysis: After the amination is complete, add a solution of potassium hydroxide in water to the reaction mixture. Heat the mixture to 70 °C and stir until the hydrolysis of the ester is complete (monitor by TLC or LC-MS).
-
Acidification and Purification: Cool the reaction mixture and then acidify with hydrochloric acid. The product will precipitate. Collect the solid by filtration and recrystallize from a suitable solvent such as ethanol to obtain pure this compound. An overall yield of approximately 86% can be expected.[2]
Protocol 2: Direct Synthesis from Crotonic Acid and Dimethylamine
This protocol describes the direct aza-Michael addition of dimethylamine to crotonic acid.
Materials:
-
Crotonic acid
-
Dimethylamine
-
Acetonitrile
-
Triethylamine
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed reaction vessel under an inert atmosphere, dissolve crotonic acid in acetonitrile. Add triethylamine to the solution. Introduce dimethylamine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 40-50 °C and stir for 12 hours. Ensure the system is well-sealed to prevent the escape of volatile reactants and maintain an inert atmosphere.
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Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents. The crude product can then be purified by column chromatography on silica gel using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent. This method can achieve a yield of around 78.5%.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or no catalyst used in a sluggish reaction. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. If uncatalyzed, consider adding a suitable catalyst (e.g., a non-nucleophilic base like DBU or a Lewis acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by TLC or GC/LC-MS. 4. Ensure starting materials are pure and dry, especially for moisture-sensitive reactions. |
| Formation of 4-(Methylamino)but-2-enoic acid | Incomplete dimethylation of the starting material (if using a precursor with a single methylamino group) or potential demethylation under harsh conditions. | Ensure a sufficient excess of the methylating agent (if applicable) or dimethylamine is used. Avoid overly harsh acidic or basic conditions during work-up. |
| Presence of Crotonic Acid Dimer | Dimerization of crotonic acid can be promoted by acidic conditions. | If using an acid catalyst, consider a milder one or a lower catalyst loading. Alternatively, use a base-catalyzed or catalyst-free approach.[1] |
| Difficulty in Product Purification | 1. Presence of multiple impurities with similar polarity to the product. 2. The product is highly soluble in the recrystallization solvent. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or impurities to alter their polarity. 2. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system may also be effective. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Navigating the Scale-Up of (E)-4-(dimethylamino)but-2-enoic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of (E)-4-(dimethylamino)but-2-enoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the targeted cancer therapy Afatinib, is often fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its large-scale production. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes, minimizing impurities, and achieving efficient and reproducible manufacturing processes.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to suboptimal reaction conditions. | - Optimize Reaction Temperature and Time: Systematically vary the temperature and reaction time to find the optimal balance for maximum conversion. - Catalyst Screening: If applicable, screen different catalysts and optimize catalyst loading. - Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents to find one that provides good solubility for reactants and facilitates the reaction. |
| Side reactions consuming starting materials or product. | - Control of Stoichiometry: Ensure precise control over the molar ratios of reactants to minimize side reactions. - Inert Atmosphere: The synthesis often requires an inert atmosphere to prevent oxidation and other side reactions.[1] | |
| High Impurity Levels | Formation of byproducts during the reaction. | - Identify Byproducts: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify the major impurities. Common impurities can include unreacted starting materials, over-oxidation products, and byproducts from side reactions like Michael addition. - Process Optimization: Adjust reaction conditions (temperature, pressure, catalyst) to disfavor the formation of identified impurities. |
| Degradation of the product during workup or purification. | - Prompt Work-up: Purify the compound as soon as possible after synthesis to minimize degradation. - pH Control: Be mindful of the pH during extraction and purification steps to avoid degradation of the acid- and base-labile functional groups. | |
| Difficult Purification | The polar and basic nature of the compound leads to poor separation on standard silica gel chromatography. | - Deactivate Silica Gel: Pre-treat silica gel with a solution of triethylamine (1-2%) in the eluent to neutralize acidic sites and reduce streaking. - Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or Florisil. - Reverse-Phase Chromatography: This can be an effective alternative to normal-phase chromatography for polar compounds. |
| Co-crystallization of impurities with the final product. | - Optimize Crystallization Solvent: Screen a variety of solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor. - Controlled Cooling: Employ a slow and controlled cooling rate during crystallization to promote the formation of pure, well-defined crystals. | |
| Poor Reproducibility at Scale | Variations in mixing, heat transfer, and mass transfer between laboratory and production scale. | - Process Analytical Technology (PAT): Implement PAT to monitor critical process parameters in real-time and ensure consistency. - Thorough Process Understanding: Develop a deep understanding of the fundamental process parameters and their impact on product quality and yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: Several synthetic routes have been developed for the large-scale production of this compound. One common method involves the reaction of dimethylamine with crotonic acid under controlled conditions.[1] A patented two-stage continuous flow process has also been reported, which involves the bromination of trimethylsilyl crotonate followed by amination with dimethylamine. Another approach utilizes the in-situ generation of (dimethylamino)acetaldehyde, which then reacts with a suitable reagent to form the desired product. The choice of route often depends on factors such as cost, efficiency, and the desired purity of the final product.
Q2: What are the typical impurities observed during the synthesis of this compound?
A2: Impurities can arise from various sources, including starting materials, side reactions, and product degradation. Common impurities may include:
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Unreacted Starting Materials: Residual dimethylamine or crotonic acid.
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Over-oxidation Product: The corresponding carboxylic acid if the aldehyde intermediate is exposed to an oxidant or air.
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Byproducts from Side Reactions: Products resulting from Michael addition or other competing reactions.
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Polymeric Material: Polymerization of the unsaturated system can occur, especially under harsh conditions.
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Solvent Residues: Residual solvents from the reaction or work-up.
Q3: How can I improve the purification of this compound by crystallization?
A3: Due to its polar and basic nature, crystallization can be challenging. To optimize the purification by crystallization:
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Solvent Selection: A thorough screening of crystallization solvents is crucial. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.
-
pH Adjustment: The pH of the solution can significantly affect the solubility and stability of the compound. Adjusting the pH to the isoelectric point can often promote crystallization.
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Seeding: Introducing a small amount of pure seed crystals can induce crystallization and improve crystal quality.
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Controlled Cooling: A slow and controlled cooling profile is essential to prevent rapid precipitation and the inclusion of impurities.
Q4: Are there any specific safety precautions I should take when handling the reagents and intermediates involved in the synthesis?
A4: Yes, several reagents used in the synthesis of this compound require careful handling. For example, brominating agents are corrosive and lachrymatory. Dimethylamine is a flammable and corrosive gas. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reactants | Typical Yield | Key Advantages | Potential Challenges |
| Direct Amination | Dimethylamine, Crotonic Acid | Moderate | Simple, one-step process. | Potential for side reactions, purification can be challenging. |
| Continuous Flow Process | Trimethylsilyl crotonate, N-bromosuccinimide, Dimethylamine | High (e.g., 65% for amination step) | Improved process control, higher throughput, enhanced safety. | Requires specialized equipment, process optimization can be complex. |
| In-situ Acetaldehyde Generation | (Dimethylamino)acetaldehyde precursor, Wittig-type reagent | Good | Avoids handling of volatile and reactive acetaldehyde. | Multi-step process, may require specific catalysts. |
Experimental Protocols
Detailed Methodology for a Representative Batch Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Step 1: Reaction Setup
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Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
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Charge the flask with crotonic acid and a suitable solvent (e.g., tetrahydrofuran).
-
Cool the mixture to 0-5 °C in an ice bath.
Step 2: Addition of Dimethylamine
-
Slowly add a solution of dimethylamine in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Step 3: Work-up and Extraction
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Once the reaction is complete, quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to the desired value for extraction.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification by Crystallization
-
Concentrate the filtered organic solution under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow for Batch Synthesis
Caption: A typical workflow for the batch synthesis of this compound.
Logical Relationship of Scale-Up Challenges
Caption: Interconnected challenges encountered during the scale-up of chemical processes.
References
Stability issues of (E)-4-(dimethylamino)but-2-enoic acid in solution
This technical support center provides guidance on the stability of (E)-4-(dimethylamino)but-2-enoic acid in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Its structure, featuring an α,β-unsaturated carboxylic acid and a tertiary amine, suggests potential susceptibility to degradation under certain conditions.
Q2: What is the recommended storage condition for solutions of this compound?
Q3: Is this compound more stable in its free base or salt form (hydrochloride)?
A3: The hydrochloride salt form of this compound is commonly available and may exhibit improved stability and solubility in aqueous solutions compared to the free base, particularly at neutral or acidic pH.[4][5][6][7] The protonated amine in the salt form is generally less prone to oxidation.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group is generally stable, but the molecule could be susceptible to pH-dependent reactions.
-
Oxidation: The tertiary amine and the electron-rich double bond are potential sites for oxidation.
-
Isomerization: The double bond could potentially isomerize from the (E) to the (Z) form under certain conditions, such as exposure to light.
-
Polymerization: α,β-unsaturated carbonyl compounds can sometimes undergo polymerization, especially at elevated temperatures or in the presence of initiators.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of the parent compound in my aqueous solution at neutral pH.
-
Question: What could be causing the degradation of this compound in my neutral aqueous buffer?
-
Answer: At neutral pH, the tertiary amine is partially deprotonated, making it more susceptible to oxidation, especially if the buffer contains dissolved oxygen or trace metal ions. Additionally, microbial contamination in non-sterile buffers can lead to degradation.
-
Troubleshooting Steps:
-
De-gas your buffer: Sparge the buffer with an inert gas like nitrogen or argon before dissolving the compound.
-
Use freshly prepared buffers: Avoid using aged buffers that may have microbial growth.
-
Add a chelating agent: Consider adding a small amount of EDTA to chelate any metal ions that could catalyze oxidation.
-
Control the temperature: Store the solution at a lower temperature (2-8°C) and protect it from light.
-
-
Issue 2: My chromatograms (HPLC) show peak tailing or broadening for this compound.
-
Question: Why am I seeing poor peak shape during HPLC analysis?
-
Answer: Poor peak shape can be due to several factors related to the compound's interaction with the stationary phase or the mobile phase conditions. The amine group can interact with residual silanols on C18 columns, leading to tailing.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) will ensure the dimethylamino group is fully protonated, reducing its interaction with silanols.
-
Use a suitable column: Employ a column with end-capping or a "base-deactivated" stationary phase designed for analyzing basic compounds.
-
Optimize mobile phase composition: Vary the organic modifier concentration to achieve better peak shape and retention.
-
-
Issue 3: I am having difficulty dissolving the compound in my desired solvent.
-
Question: What is the best way to dissolve this compound?
-
Answer: The solubility will depend on the chosen solvent and the form of the compound (free base vs. hydrochloride salt). The hydrochloride salt is expected to have better solubility in aqueous buffers.
-
Troubleshooting Steps:
-
For the hydrochloride salt: Start with aqueous buffers. If solubility is still an issue, gentle warming or sonication may help.
-
For the free base: It may have better solubility in organic solvents like methanol, ethanol, or DMSO. For aqueous solutions, consider preparing a stock solution in a minimal amount of a water-miscible organic solvent and then diluting it with the aqueous buffer.
-
Adjust pH: The solubility of the free base in aqueous solutions is highly pH-dependent. Acidifying the solution should increase its solubility by forming the protonated salt in situ.
-
-
Summary of Forced Degradation Data (Illustrative)
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 hours | 60°C | 5.2% | 1 | 3.8 |
| 0.1 M NaOH | 24 hours | 60°C | 15.8% | 2 | 4.5, 5.1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.3% | 3 | 2.9, 4.2, 6.0 |
| Heat (Solid) | 48 hours | 80°C | < 1% | 0 | - |
| Photostability (Solution) | 24 hours | Room Temp | 8.9% | 1 | 7.2 (potential isomer) |
Disclaimer: The data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound.[8][9][10]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from its degradation products.[11]
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 149586-32-3 [sigmaaldrich.com]
- 4. 848133-35-7 | this compound hydrochloride | Amines | Ambeed.com [ambeed.com]
- 5. 1130155-48-4|this compound xhydrochloride|BLD Pharm [bldpharm.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. chemscene.com [chemscene.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. biomedres.us [biomedres.us]
- 11. discovery.researcher.life [discovery.researcher.life]
Preventing polymerization during (E)-4-(dimethylamino)but-2-enoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during reactions involving (E)-4-(dimethylamino)but-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an organic compound with the chemical formula C6H11NO2.[1] It serves as a versatile building block in the synthesis of more complex organic molecules due to its various reactive sites, including a carboxylic acid, a tertiary amine, and an alpha,beta-unsaturated system.[1][2] This compound and its hydrochloride salt are key intermediates in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are investigated for their potential as anti-cancer agents.[1][3]
Q2: Why is polymerization a concern during reactions with this compound?
Like other α,β-unsaturated carboxylic acids, such as acrylic acid, this compound is susceptible to spontaneous polymerization.[4][5][6] The double bond in the molecule can react with other molecules of the same type to form long polymer chains. This unwanted side reaction can lead to low product yields, difficult purification, and potentially hazardous runaway reactions due to the exothermic nature of polymerization.[5][6]
Q3: What factors can initiate or accelerate polymerization?
Several factors can contribute to the unwanted polymerization of this compound, including:
-
Heat: Elevated temperatures, often required for reactions or distillations, can provide the energy needed to initiate polymerization.[7]
-
Light: Exposure to certain wavelengths of light can generate radicals that trigger polymerization.
-
Presence of Initiators: Impurities such as peroxides or metal ions can act as initiators for polymerization.[8]
-
Absence of Inhibitors: Inadequate or no use of polymerization inhibitors will increase the likelihood of polymerization.[4][5]
-
Oxygen Concentration: The effectiveness of some common inhibitors is dependent on the presence of dissolved oxygen.[4][9]
Q4: What are common polymerization inhibitors, and how do they work?
Common polymerization inhibitors for acrylic acid and related compounds, which are likely effective for this compound, include:
-
Phenothiazine (PTZ): An effective inhibitor both in the presence and absence of oxygen, particularly at higher temperatures, making it suitable for distillations.[6]
-
Hydroquinone (HQ) and its monomethyl ether (MEHQ): These phenolic compounds are effective radical scavengers but typically require the presence of dissolved oxygen to function optimally.[4][6][9] They are commonly used for storage and transport at ambient temperatures.[6] These inhibitors work by intercepting and deactivating the radical species that propagate the polymer chain reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of this compound. | - Immediately cool the reaction mixture. - Add a polymerization inhibitor such as Phenothiazine (PTZ) or Hydroquinone (HQ). - For future experiments, add an appropriate inhibitor at the start of the reaction. |
| Low yield of the desired product. | Polymerization consuming the starting material. | - Optimize reaction temperature to the lowest effective level. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the chosen inhibitor does not require oxygen.[1] - Select an appropriate inhibitor and add it at the recommended concentration (see Table 1). |
| Difficulty in purifying the final product. | Presence of oligomers or polymers. | - Modify the work-up procedure to include steps that remove polymers, such as precipitation or filtration. - Employ purification techniques like column chromatography with appropriate stationary and mobile phases.[1] - In future runs, use a polymerization inhibitor to prevent polymer formation. |
| Inconsistent reaction outcomes. | Variable levels of polymerization due to inconsistent reaction conditions. | - Standardize reaction parameters, including temperature, reaction time, and inhibitor concentration. - Ensure the this compound starting material is of high purity and stored correctly.[10] - Control the atmosphere of the reaction (inert gas or air) depending on the inhibitor used. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a cool, dark, and dry place, preferably in a refrigerator.[10]
-
Inhibitor Addition for Storage: For long-term storage, consider adding a stabilizer like MEHQ at a concentration of 100-200 ppm.
-
Handling: When weighing and transferring the compound, minimize its exposure to light and heat.
Protocol 2: Preventing Polymerization During a Typical Reaction
-
Reaction Setup: Assemble the reaction glassware and ensure it is clean and dry.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon, especially if using an inhibitor that does not require oxygen.
-
Reagent Addition:
-
Dissolve this compound in the chosen solvent.
-
Add the selected polymerization inhibitor (refer to Table 1 for recommendations).
-
Add other reactants to the mixture.
-
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a temperature-controlled bath for precise regulation.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Visually inspect the reaction for any signs of increased viscosity.
-
Work-up: Upon completion, cool the reaction mixture before proceeding with the work-up and purification steps.
Quantitative Data Summary
Table 1: Recommended Polymerization Inhibitors and Concentrations
| Inhibitor | Typical Concentration (ppm by weight) | Optimal Conditions | Notes |
| Phenothiazine (PTZ) | 200 - 1000 | Effective at elevated temperatures (e.g., during distillation).[4][7] | Can be used with or without oxygen.[6] |
| Hydroquinone (HQ) | 200 - 1000 | Most effective in the presence of dissolved oxygen. | Primarily for liquid phase inhibition.[7] |
| Hydroquinone monomethyl ether (MEHQ) | 50 - 500 | Requires dissolved oxygen for optimal performance.[4] | Commonly used for stabilizing monomers during storage and transport.[4][6] |
| N,N'-dinitroso phenylenediamine derivatives | 50 - 5000 | Can be effective in preventing polymerization.[7] | May require specific preparation.[7] |
Note: The optimal inhibitor and concentration may vary depending on the specific reaction conditions and should be determined experimentally.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
- 1. This compound Research Compound [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (Hydrochloride) | 1130155-48-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 7. EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents [patents.google.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. US3674651A - Polymerization inhibition of acrylic acid - Google Patents [patents.google.com]
- 10. This compound | 149586-32-3 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (E)-4-(dimethylamino)but-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate
(E)-4-(dimethylamino)but-2-enoic acid is a crucial building block in the synthesis of several targeted cancer therapies, most notably as a key intermediate for irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1 | But-2-enoic acid | Silylation, Bromination, Amination | Moderate | High | Readily available starting material. | Multi-step process, use of hazardous reagents (bromine). |
| Route 2 | 2,2-diethoxy-N,N-dimethylethanamine | Acetal hydrolysis, Horner-Wadsworth-Emmons, Ester hydrolysis | Good | High | Potentially fewer steps than Route 1. | Starting material may be less accessible or more expensive. |
| Route 3 | (E)-4-bromobut-2-enoic acid | Direct Amination | Potentially High | Moderate to High | Potentially the most direct route. | Starting material can be expensive; potential for side reactions. |
| Route 4 | Crotonic Acid & Dimethylamine | Enzymatic Amination | Suboptimal (around 45%) | High | Environmentally friendly, avoids hazardous reagents. | Low yields reported in preliminary studies, requires further optimization. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Multi-step Synthesis from But-2-enoic Acid
This route involves the protection of the carboxylic acid, followed by allylic bromination and subsequent nucleophilic substitution with dimethylamine.
Step 1a: Synthesis of Trimethylsilyl Crotonate
-
Procedure: To a solution of but-2-enoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C and add chlorotrimethylsilane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure to yield trimethylsilyl crotonate, which is often used in the next step without further purification.
Step 1b: Synthesis of Trimethylsilyl-4-bromocrotonate
-
Procedure: The crude trimethylsilyl crotonate (1 equivalent) is dissolved in a chlorinated solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the allylic bromination. The reaction is monitored by GC-MS. After completion, the succinimide byproduct is filtered off, and the solvent is evaporated to give the crude trimethylsilyl-4-bromocrotonate.
Step 1c: Synthesis of this compound
-
Procedure: The crude trimethylsilyl-4-bromocrotonate is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). The solution is cooled to 0 °C, and an excess of dimethylamine (solution in THF or as a gas) is added. The reaction is stirred at room temperature until completion. The silyl ester is then hydrolyzed by the addition of water. The aqueous phase is washed with an organic solvent, and the pH is adjusted to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Route 2: Synthesis from 2,2-diethoxy-N,N-dimethylethanamine
This pathway involves the in-situ generation of an aldehyde followed by a Horner-Wadsworth-Emmons reaction and subsequent hydrolysis.
Step 2a: Synthesis of Ethyl-(E)-4-(dimethylamino)but-2-enoate
-
Procedure: 2,2-diethoxy-N,N-dimethylethanamine (1 equivalent) is treated with an acid (e.g., hydrochloric acid) to generate (dimethylamino)acetaldehyde in-situ. In a separate flask, a phosphonate ylide is prepared by treating ethyl (diethoxyphosphoryl)acetate (1 equivalent) with a base such as sodium hydride in an anhydrous solvent like THF. The in-situ generated aldehyde is then added to the ylide solution, and the reaction mixture is stirred at room temperature. The reaction results in the formation of ethyl-(E)-4-(dimethylamino)but-2-enoate.
Step 2b: Hydrolysis to this compound
-
Procedure: The crude ethyl-(E)-4-(dimethylamino)but-2-enoate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to around 50°C for 1-2 hours. After cooling, the pH of the reaction mixture is adjusted to approximately 1.5 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed, and can be further purified by recrystallization.
Route 3: Direct Amination of (E)-4-bromobut-2-enoic acid
This is a more direct approach, though potentially challenging due to competing reactions.
-
Procedure: To a solution of (E)-4-bromobut-2-enoic acid or its ester (1 equivalent) in a suitable solvent such as acetonitrile, an excess of dimethylamine (e.g., 40% aqueous solution or as a gas) is added. A base like potassium carbonate may be added to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is stirred at room temperature or with gentle heating. Upon completion, the solvent is removed, and the residue is taken up in water. The pH is adjusted to precipitate the product, which is then collected by filtration and purified.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Efficacy of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives as Irreversible Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various derivatives of (E)-4-(dimethylamino)but-2-enoic acid, a key structural motif in a class of potent irreversible kinase inhibitors. These compounds have garnered significant attention in oncological research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both crucial targets in cancer therapy. The irreversible binding mechanism of these derivatives offers the potential for prolonged target inhibition and improved therapeutic outcomes.
Mechanism of Action: Covalent Inhibition of Kinase Activity
The primary mechanism by which this compound derivatives exert their therapeutic effect is through the irreversible inhibition of target kinases. The α,β-unsaturated amide moiety of these compounds acts as a Michael acceptor, enabling the formation of a covalent bond with a specific cysteine residue located within the ATP-binding pocket of the kinase domain. This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.
Below is a diagram illustrating the signaling pathway and the point of intervention by these covalent inhibitors.
A Comparative Guide to Michael Acceptors in Synthetic Chemistry: (E)-4-(dimethylamino)but-2-enoic acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of covalent drug design, the judicious selection of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparison of (E)-4-(dimethylamino)but-2-enoic acid, a key electrophilic warhead, with other commonly employed Michael acceptors. The following sections delve into their relative performance, supported by experimental data, and provide detailed protocols for their evaluation.
Introduction to Michael Acceptors
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis[1]. In drug discovery, this reaction is harnessed to form covalent bonds with nucleophilic residues, most notably cysteine, on target proteins, leading to irreversible or reversible inhibition[1][2]. The reactivity of a Michael acceptor, often referred to as a "warhead," is a critical parameter that must be finely tuned to ensure target engagement while minimizing off-target reactions and associated toxicities.
This compound has gained prominence as the electrophilic component of several FDA-approved covalent inhibitors, including the epidermal growth factor receptor (EGFR) inhibitor, Afatinib. Its structure features an α,β-unsaturated carboxylic acid with a dimethylamino group at the 4-position. This tertiary amine is strategically positioned to act as an intramolecular base, catalyzing the addition of a nucleophile to the β-carbon.
Comparative Performance of Michael Acceptors
The reactivity of Michael acceptors towards nucleophiles, typically thiols like glutathione (GSH) or N-acetyl-L-cysteine (NAC) to mimic the cysteine residues in proteins, is a key determinant of their utility as covalent inhibitors. This reactivity is influenced by the nature of the electron-withdrawing group and substituents on the α and β carbons of the double bond.
The presence of the electron-donating dimethylamino group in this compound is expected to decrease the intrinsic electrophilicity of the β-carbon compared to unsubstituted acrylates or acrylamides. However, as demonstrated by its successful incorporation in drugs like Afatinib, this is compensated by the intramolecular catalytic effect of the amine, which facilitates the deprotonation of the attacking thiol, thereby enhancing the overall reaction rate.
Below is a summary of quantitative data comparing the second-order rate constants (k) for the reaction of various Michael acceptors with thiol nucleophiles. It is important to note that the experimental conditions (pH, temperature, solvent) can significantly influence these rates, and direct comparisons should be made with caution when data is sourced from different studies.
| Michael Acceptor Class | Specific Compound | Nucleophile | Rate Constant (M⁻¹s⁻¹) | Reference |
| α,β-Unsaturated Carboxylic Acid Derivative | This compound moiety in Afatinib | Cysteine in EGFR | Qualitatively high due to intramolecular catalysis | [3] |
| Acrylates | Ethyl acrylate | Ethanethiol | ~0.1 - 1.0 (base-catalyzed) | [4] |
| Methyl acrylate | Glutathione | 0.013 | [1] | |
| Acrylamides | Acrylamide | Glutathione | 0.002 | [1] |
| N,N-dimethylacrylamide | Glutathione | 0.0003 | [1] | |
| Enones | Methyl vinyl ketone | Glutathione | 0.29 | [1] |
| Cyclohexenone | Glutathione | 0.045 | [1] | |
| Maleimides | N-ethylmaleimide | Glutathione | 1.8 | [1] |
Key Observations:
-
Maleimides are generally the most reactive Michael acceptors, exhibiting the highest rate constants.
-
Enones and acrylates show moderate to high reactivity.
-
Acrylamides are typically less reactive than their corresponding acrylates and enones. This lower intrinsic reactivity can be advantageous in covalent drug design, as it can lead to greater selectivity for the target protein over other biological nucleophiles.
-
The reactivity of the this compound moiety within a larger molecule like Afatinib is context-dependent and is significantly enhanced by the intramolecular base catalysis of the dimethylamino group. This highlights the principle of "proximity-induced reactivity" in covalent inhibitor design.
Experimental Protocols
Synthesis of this compound hydrochloride
A common synthetic route to this compound involves the reaction of a 4-halocrotonate with dimethylamine, followed by hydrolysis. A representative procedure is as follows:
-
Reaction of Trimethylsilyl-4-bromocrotonate with Dimethylamine: Trimethylsilyl-4-bromocrotonate is reacted with an excess of dimethylamine in a suitable solvent, such as tetrahydrofuran (THF), at a controlled temperature (e.g., 0 °C to room temperature).
-
Hydrolysis: The resulting intermediate is then hydrolyzed, typically by the addition of water or a mild aqueous acid, to yield 4-dimethylaminocrotonic acid.
-
Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate this compound hydrochloride, which can be purified by recrystallization[5].
Kinetic Analysis of Michael Addition Reactions by UV-Vis Spectroscopy
The rate of a Michael addition reaction can be conveniently monitored by UV-Vis spectroscopy by following the disappearance of the α,β-unsaturated system, which typically has a distinct UV absorbance.
Materials:
-
Michael acceptor of interest
-
Thiol nucleophile (e.g., N-acetyl-L-cysteine or glutathione)
-
Buffer solution (e.g., phosphate buffer at a specific pH, typically physiological pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the Michael acceptor and the thiol nucleophile in the buffer.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the Michael acceptor.
-
Kinetic Measurement:
-
Equilibrate the buffer in the cuvette to the desired temperature (e.g., 37 °C).
-
Add a known concentration of the Michael acceptor to the cuvette and record the initial absorbance.
-
Initiate the reaction by adding a known, typically excess, concentration of the thiol nucleophile.
-
Monitor the decrease in absorbance at λmax over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of thiol), the natural logarithm of the absorbance versus time will yield a linear plot. The negative of the slope gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the thiol nucleophile.
-
Mechanism of Covalent Inhibition and Signaling Pathway
This compound and similar Michael acceptors are frequently employed as covalent inhibitors of protein kinases, such as EGFR. These inhibitors typically bind non-covalently to the ATP-binding site of the kinase domain. This initial binding event positions the electrophilic warhead in close proximity to a nucleophilic cysteine residue (e.g., Cys797 in EGFR). The subsequent covalent reaction leads to irreversible inhibition of the kinase's activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Covalent inhibition of the EGFR signaling pathway.
The diagram above illustrates the binding of a ligand (EGF) to EGFR, which triggers a downstream signaling cascade involving RAS, RAF, MEK, and ERK, ultimately promoting cell proliferation. A covalent inhibitor containing a Michael acceptor warhead, such as the this compound moiety, first binds non-covalently to the ATP pocket of EGFR. This positions the warhead for a Michael addition reaction with the thiol group of Cys797, forming an irreversible covalent bond and blocking the signaling pathway.
Caption: Experimental workflow for kinetic analysis.
This workflow outlines the key steps for determining the reaction kinetics of a Michael addition using UV-Vis spectroscopy.
Conclusion
This compound represents a sophisticated Michael acceptor whose reactivity is modulated by an intramolecular catalytic group. While its intrinsic electrophilicity is lower than many other common acceptors, this feature, combined with its tailored activation mechanism, makes it a valuable tool in the design of selective and potent covalent inhibitors. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers in the field, enabling a more informed selection and evaluation of Michael acceptors for their specific synthetic and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106831733B - Preparation method and application of afatinib cis-isomer - Google Patents [patents.google.com]
Unveiling the Selectivity Landscape: A Comparative Analysis of (E)-4-(dimethylamino)but-2-enoic Acid Derived Kinase Inhibitors
A deep dive into the cross-reactivity profiles of potent anti-cancer agents, this guide offers researchers and drug development professionals a comparative look at the selectivity of compounds derived from the (E)-4-(dimethylamino)but-2-enoic acid scaffold. This scaffold is a key component of several irreversible kinase inhibitors, including the FDA-approved drugs afatinib and neratinib. Understanding the on- and off-target activities of these and related molecules is crucial for predicting their therapeutic efficacy and potential side effects.
This guide presents a summary of quantitative cross-reactivity data for key compounds, details the experimental protocols used to generate such data, and provides visual representations of relevant biological pathways and experimental workflows to aid in the interpretation of these critical pharmacological studies.
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity of afatinib and neratinib, two prominent derivatives of this compound, against their primary targets and a selection of off-target kinases. The data, primarily derived from broad-panel kinase screening assays such as KINOMEscan, reveals both the intended potent inhibition of the ErbB family of receptor tyrosine kinases and a range of cross-reactivities that contribute to the overall pharmacological profile of these drugs.
| Compound | Primary Targets | Primary Target IC50 (nM) | Selected Off-Targets (Inhibition > 50% at 1 µM) |
| Afatinib | EGFR, HER2, HER4 | 0.5 (EGFR), 14 (HER2), 1 (HER4)[1] | BLK, BTK, C-MER, C-SRC, EPHA6, EPHB4, FGR, HCK, IRAK1, LCK, LYN, MNK1, MNK2, P38a/MAPK14, TXK, YES/YES1[2] |
| Neratinib | EGFR, HER2, HER4 | 92 (EGFR), 59 (HER2) | Data from comprehensive kinome scans indicate a broad profile, with significant inhibition of multiple kinases beyond the ErbB family.[3][4] |
Understanding the Mechanism of Action and Cross-Reactivity
Compounds derived from this compound are often designed as irreversible inhibitors. The α,β-unsaturated carbonyl system of the butenoic acid moiety acts as a Michael acceptor, enabling the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinase.[1] For instance, afatinib and neratinib irreversibly bind to Cys797 of EGFR, Cys805 of HER2, and Cys803 of HER4.
While this covalent binding confers high potency, the conserved nature of the ATP-binding site across the human kinome can lead to off-target inhibition. Kinase selectivity profiling is therefore a critical step in the characterization of these compounds. Studies have shown that while some off-target effects may be benign, others can contribute to the therapeutic efficacy or the adverse event profile of a drug.
Below is a simplified representation of the EGFR signaling pathway, a primary target of many this compound derivatives.
References
A Comparative Guide to Purity Standards of (E)-4-(dimethylamino)but-2-enoic acid
This guide offers an objective comparison of commercially available purity standards for (E)-4-(dimethylamino)but-2-enoic acid and its hydrochloride salt. Targeted at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of available standards, analytical methodologies for purity assessment, and supporting experimental data to inform the selection of the most suitable material for specific research and development applications. This compound is a key intermediate in the synthesis of several targeted cancer therapies, including irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like afatinib and neratinib.[1][2] The purity of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.
Comparison of Commercially Available Standards
This compound is available from various suppliers, primarily as its hydrochloride salt to improve stability and solubility.[2] The purity of these standards is typically determined by High-Performance Liquid Chromatography (HPLC) or titration methods. The following table summarizes the purity specifications from several commercial suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | This compound | 149586-32-3 | 98% | Not Specified |
| TCI Chemicals | (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride | 848133-35-7 | >98.0%(T)(HPLC) | HPLC, Neutralization titration |
| Manchester Organics | This compound hydrochloride | 848133-35-7 | Not Specified | Not Specified |
| ChemScene | This compound xhydrochloride | 1130155-48-4 | ≥98% | Not Specified |
| Sunway Pharm Ltd | (2E)-4-(DIMETHYLAMINO)BUT-2-ENOIC ACID | 98548-82-4 | 97% | Not Specified |
Note: The information presented is based on publicly available data from supplier websites and may be subject to change. It is recommended to obtain the latest specifications and certificate of analysis directly from the supplier.
Analytical Methodologies for Purity Assessment
The selection of an appropriate analytical technique is crucial for accurately determining the purity of this compound and identifying potential impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | HPLC-UV | qNMR |
| Principle | Chromatographic separation of the analyte from impurities followed by UV detection. | Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Range | 95-99.9% | >98% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05% (impurity) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1% (impurity) |
| Advantages | High sensitivity and resolution, widely available, suitable for stability testing. | Highly accurate and precise, requires no reference standard of the analyte itself (uses a certified internal standard), provides structural information. |
| Disadvantages | Requires a specific reference standard for the analyte, potential for co-eluting impurities. | Lower sensitivity than HPLC, requires more expensive instrumentation and skilled operators. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is widely used for the quantification of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Further dilute an aliquot of this solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
Quantitative NMR (qNMR) Method
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of the certified internal standard and add it to the same NMR tube. The amount should be chosen to provide a signal with a similar intensity to a well-resolved signal of the analyte.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizations
The following diagrams illustrate the role of this compound in a relevant signaling pathway and a typical workflow for its purity assessment.
Caption: Role of this compound in EGFR inhibition.
Caption: Workflow for purity assessment of this compound.
References
A Comparative Analysis of the Biological Activity of (E)- and (Z)-Isomers of 4-(dimethylamino)but-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is a critical determinant of its biological activity. Geometric isomers, such as the (E) and (Z) forms of 4-(dimethylamino)but-2-enoic acid, can exhibit significantly different pharmacological profiles due to their distinct shapes and abilities to interact with biological targets. While comprehensive comparative studies on the biological activities of the (E)- and (Z)-isomers of 4-(dimethylamino)but-2-enoic acid are not extensively available in public literature, this guide provides a comparison based on existing data for the individual isomers, analogous compounds, and the well-documented role of the (E)-isomer in medicinal chemistry.
The (E)-isomer of 4-(dimethylamino)but-2-enoic acid is a key building block in the synthesis of several irreversible protein kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[1] This suggests that the geometry of the (E)-isomer is crucial for its function as a Michael acceptor in the covalent modification of target proteins.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each isomer is essential for interpreting their biological activities.
| Property | (E)-4-(dimethylamino)but-2-enoic acid | (Z)-4-(dimethylamino)but-2-enoic acid |
| IUPAC Name | (2E)-4-(dimethylamino)but-2-enoic acid | (2Z)-4-(dimethylamino)but-2-enoic acid |
| Synonyms | trans-4-(dimethylamino)crotonic acid | cis-4-(dimethylamino)crotonic acid |
| CAS Number | 149586-32-3[2] | 1092365-58-6[3] |
| Molecular Formula | C₆H₁₁NO₂[2] | C₆H₁₁NO₂[3] |
| Molecular Weight | 129.16 g/mol [2] | 129.16 g/mol [3] |
| Appearance | Solid | No data available |
| Reactivity | The (E)-isomer is known to be a more reactive Michael acceptor compared to the (Z)-isomer in related compounds. | The (Z)-isomer is expected to be a less reactive Michael acceptor due to steric hindrance. |
Comparative Biological Activity
Direct experimental data comparing the biological activity of the two isomers is scarce. However, based on studies of similar isomeric pairs and the known utility of the (E)-isomer, a hypothetical comparison can be drawn. For instance, studies on norendoxifen isomers have shown the (E)-isomer to be a significantly more potent inhibitor of the CYP19 enzyme than the (Z)-isomer. Similarly, the (E)-isomer of verbenone oxime esters has demonstrated greater antifungal and herbicidal activity than its (Z)-counterpart.
This suggests that the trans configuration of the (E)-isomer likely provides a more favorable geometry for binding to and reacting with biological targets.
| Biological Activity | This compound | (Z)-4-(dimethylamino)but-2-enoic acid |
| Cytotoxicity | Expected to be higher due to its role as a precursor to cytotoxic agents and its potential as a Michael acceptor. | Expected to be lower due to potential steric hindrance affecting target interaction. |
| Enzyme Inhibition (e.g., Kinases) | The (E)-isomer is a key component of irreversible kinase inhibitors, suggesting it can act as a covalent modifier of cysteine residues in the active site of kinases like EGFR. | The potential for enzyme inhibition is likely lower due to the less favorable geometry for covalent bond formation. |
Experimental Protocols
To empirically determine and compare the biological activities of the (E)- and (Z)-isomers, a number of in vitro assays can be employed. A standard method for assessing cytotoxicity is the MTT assay.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the (E)- and (Z)-isomers of 4-(dimethylamino)but-2-enoic acid in a selected cancer cell line (e.g., A549, a human lung carcinoma cell line with EGFR expression).
Materials:
-
This compound
-
(Z)-4-(dimethylamino)but-2-enoic acid
-
Selected cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the (E)- and (Z)-isomers in a suitable solvent (e.g., DMSO). Make serial dilutions of each isomer in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the isomers. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a blank control (media only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value for each isomer using non-linear regression analysis.
Visualizing Potential Mechanisms and Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Given the established use of the (E)-isomer in the synthesis of EGFR inhibitors, this pathway represents a probable target. The acrylic acid moiety of the molecule can act as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.
Caption: Putative inhibition of the EGFR signaling pathway by 4-(dimethylamino)but-2-enoic acid isomers.
Experimental Workflow for Comparative Analysis
A structured workflow is essential for the objective comparison of the biological activities of the two isomers.
References
- 1. This compound | 98548-82-4 | Benchchem [benchchem.com]
- 2. (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2Z)-4-(dimethylamino)but-2-enoic acid | C6H11NO2 | CID 59504961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Results for "Cytotoxicity MTT Assay" | Springer Nature Experiments [experiments.springernature.com]
A Comparative Purity Analysis of (E)-4-(dimethylamino)but-2-enoic acid from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-2-enoic acid is a pivotal intermediate in the synthesis of various organic molecules and holds significant potential in therapeutic applications.[1] Its hydrochloride salt is frequently utilized as a key building block in the development of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Given its critical role in research and drug development, the purity of this compound is of paramount importance to ensure reliable and reproducible experimental outcomes.
This guide provides a comprehensive framework for assessing the purity of this compound obtained from different commercial suppliers. We present a detailed experimental workflow, standardized analytical protocols, and a comparative data summary to aid researchers in selecting the most suitable product for their specific needs.
Comparative Purity Assessment
To provide a clear comparison, hypothetical purity data for this compound from three representative suppliers (Supplier A, Supplier B, and Supplier C) are presented below. This data is illustrative of what could be obtained using the experimental protocols detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC-UV (%) | 98.5 | 99.2 | 97.8 |
| Purity by ¹H-qNMR (%) | 98.2 | 99.0 | 97.5 |
| Residual Solvents (ppm) | <50 | <20 | 150 |
| Water Content (KF, %) | 0.15 | 0.05 | 0.25 |
| Elemental Analysis (C,H,N) | ±0.3% | ±0.2% | ±0.5% |
| Appearance | White solid | White solid | Off-white solid |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive purity assessment of this compound. The following workflow outlines the key steps from sample reception to final purity determination.
Caption: A comprehensive workflow for the purity assessment of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
This method is used to determine the percentage purity of the compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 5% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Purity and Structural Verification
qNMR provides an absolute quantification of the analyte and confirms its chemical structure.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the tube and ensure complete dissolution.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Quantification: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molar masses and number of protons.
3. Karl Fischer (KF) Titration for Water Content
This method is specific for the determination of water content in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Anhydrous methanol and a commercial Karl Fischer reagent.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 20-50 mg) and introduce it directly into the titration vessel.
-
Procedure: The titration is performed according to the instrument manufacturer's instructions until the endpoint is reached. The water content is then automatically calculated.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Headspace for Residual Solvents
This technique is used to identify and quantify volatile organic compounds that may be present as residual solvents from the synthesis process.
-
Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Oven Program: An appropriate temperature gradient to separate common organic solvents (e.g., start at 40°C and ramp to 220°C).
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and seal it.
-
Analysis: The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC-MS for analysis.
-
Quantification: The concentration of each residual solvent is determined by comparison to a calibration curve generated from standards of known concentrations.
5. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to assess purity.
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₆H₁₁NO₂). A close correlation indicates high purity.
By employing these standardized analytical methods, researchers can objectively assess and compare the purity of this compound from various suppliers, ensuring the quality and integrity of their scientific work.
References
A Comparative Guide to the Validation of Analytical Methods for (E)-4-(dimethylamino)but-2-enoic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of (E)-4-(dimethylamino)but-2-enoic acid, a molecule characterized by its short carbon chain, a carboxylic acid group, and a tertiary amine, giving it zwitterionic properties. Due to the limited publicly available data specific to this compound, this guide draws upon established methods for analogous substances, including short-chain fatty acids (SCFAs), amino acids, and other zwitterionic molecules. The presented data and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) offer a robust starting point for method development and validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the performance characteristics of four common analytical methods relevant to the analysis of this compound and similar compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation based on the differential migration of charged species in an electric field. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Linearity (R²) | Typically > 0.995[1] | Typically > 0.99 | Good, but can be matrix-dependent | Excellent, inherently linear response |
| Limit of Detection (LOD) | 0.13 - 0.33 mM for SCFAs[1] | Nanomolar to low micromolar range | Micromolar range | Millimolar range, less sensitive |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 mM for SCFAs[1] | Low micromolar range | Micromolar range | Millimolar range |
| Accuracy (% Recovery) | 85-115% is a common target[2] | Typically within 80-120% | Generally good, can be affected by matrix | High accuracy, often used for certifying reference materials |
| Precision (% RSD) | < 5% | < 15% | < 10% | < 2% |
| Throughput | Moderate to high | Moderate (derivatization can be time-consuming) | High | Low to moderate |
| Sample Derivatization | Not always required, but can improve chromatography | Generally required for polar, non-volatile compounds | Not typically required | Not required |
| Strengths | Versatile, robust, widely available, suitable for non-volatile and thermally labile compounds.[3] | High sensitivity and selectivity, excellent for complex matrices.[4][5] | High separation efficiency, small sample volume, suitable for charged and polar molecules.[6] | Non-destructive, provides structural information, primary ratio method, no need for identical reference standards.[5] |
| Limitations | Moderate sensitivity, potential for matrix interference. | Derivatization can be complex and introduce variability, not suitable for thermally labile compounds.[3] | Lower concentration sensitivity compared to MS methods, susceptible to matrix effects on migration times.[7] | Lower sensitivity, higher instrumentation cost, requires soluble samples.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of polar compounds.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: A C18 column suitable for polar compounds (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detector at a wavelength of 210 nm.
3. Validation Parameters to Assess:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at the target concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is highly sensitive and selective but requires a derivatization step to make the analyte volatile.
1. Derivatization (Silylation Example):
-
Dry an aliquot of the sample under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the characteristic ions of the derivatized analyte (e.g., 50-500 amu).
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
3. Validation Parameters to Assess:
-
Similar parameters as for HPLC-UV, with a focus on the reproducibility of the derivatization step.
Capillary Electrophoresis (CE)
CE is a powerful technique for separating charged molecules like zwitterions.
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or water to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length).
-
Background Electrolyte (BGE): A buffer solution providing appropriate pH and ionic strength (e.g., 25-50 mM phosphate or borate buffer). The pH should be chosen to optimize the charge and mobility of the analyte.
-
Voltage: 15 - 30 kV.
-
Temperature: 20 - 25 °C.
-
Injection: Hydrodynamic (pressure) or electrokinetic (voltage) injection for a short duration (e.g., 5 seconds at 50 mbar).
-
Detection: Diode array detector (DAD) at a low UV wavelength (e.g., 200-214 nm).
3. Validation Parameters to Assess:
-
Similar to HPLC-UV, with additional attention to the precision of migration times, which can be affected by the sample matrix.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a calibration curve with the analyte itself.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Transfer an exact volume of the solution to an NMR tube.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).
3. Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the internal standard.
4. Validation Parameters to Assess:
-
Specificity: Ensure that the signals chosen for integration are free from overlap with impurities or other components.
-
Accuracy: Can be assessed by analyzing certified reference materials or by comparison with another validated method.
-
Precision: Analyze multiple replicate samples.
Visualizing the Workflow and Method Comparison
To aid in understanding the processes involved, the following diagrams illustrate a general workflow for analytical method validation and a comparison of the key steps for each technique.
Caption: A general workflow for analytical method validation.
Caption: A comparison of key workflow steps for different analytical techniques.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 5. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment Protocols for (E)-4-(dimethylamino)but-2-enoic acid
Effective handling of (E)-4-(dimethylamino)but-2-enoic acid in a laboratory setting necessitates stringent adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.
I. Recommended Personal Protective Equipment
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Body Part | Required PPE | Specifications & Standards |
| Eyes/Face | Chemical safety goggles or face shield | Must meet European standard EN 166 or equivalent. |
| Hands | Compatible chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves prior to use. |
| Body | Long-sleeved laboratory coat | --- |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient or during large-scale operations or emergencies. |
II. Operational Safety and Handling Plan
A systematic approach to handling this compound is critical to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect all equipment for damage.
-
Handling: Avoid direct contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory. Do not eat, drink, or smoke in the work area[1][2]. Contaminated clothing should be removed and washed before reuse[2].
III. Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is required.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1]. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spillage | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical should be treated as hazardous waste.
-
Container Management: Keep waste in suitable, closed, and properly labeled containers.
-
Disposal Method: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations[1]. Do not allow the product to enter drains[1].
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
